Product packaging for 4-Amino-3-chlorobenzenesulfonic acid(Cat. No.:CAS No. 98-35-1)

4-Amino-3-chlorobenzenesulfonic acid

Cat. No.: B042906
CAS No.: 98-35-1
M. Wt: 207.64 g/mol
InChI Key: NEECEUZBAHTVIN-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzenesulfonic acid is a high-value aromatic sulfonic acid derivative that serves as a critical synthetic intermediate in various research fields. Its structure, featuring both an electron-donating amino group and an electron-withdrawing chloro substituent on the benzene ring, along with the highly polar sulfonic acid group, makes it a versatile building block for the synthesis of more complex molecules. In organic and medicinal chemistry, it is primarily utilized as a precursor for the development of azo dyes and pigments, where it contributes to color fastness and solubility. Furthermore, its benzenesulfonic acid core is a key pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor antagonists. The compound's mechanism of action in research applications often involves its incorporation into larger molecular frameworks to modulate solubility, bioavailability, and binding affinity. It is also employed in materials science for the functionalization of surfaces and the creation of sulfonated polymers. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO3S B042906 4-Amino-3-chlorobenzenesulfonic acid CAS No. 98-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chlorobenzenesulfonic acid
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InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)
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InChI Key

NEECEUZBAHTVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
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DSSTOX Substance ID

DTXSID5059169
Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Molecular Weight

207.64 g/mol
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CAS No.

98-35-1
Record name 4-Amino-3-chlorobenzenesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-chlorobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and dye industries. The document details the primary synthesis pathway, experimental protocols, and critical data to support research and development activities.

Core Synthesis Pathway: Electrophilic Sulfonation of 2-Chloroaniline

The principal and most industrially viable method for the synthesis of this compound is the direct electrophilic aromatic sulfonation of 2-chloroaniline. In this reaction, the electron-rich aromatic ring of 2-chloroaniline is attacked by a sulfur trioxide (SO₃) electrophile or a related sulfonating species. The amino (-NH₂) and chloro (-Cl) substituents on the benzene ring direct the incoming sulfonic acid group (-SO₃H) primarily to the para-position relative to the amino group, yielding the desired product.

The general mechanism for electrophilic aromatic sulfonation involves the generation of a potent electrophile, typically SO₃ or its protonated form HSO₃⁺, from a sulfonating agent like concentrated sulfuric acid or oleum. This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and results in the final sulfonated product.

The directing effects of the substituents on the 2-chloroaniline starting material are crucial for the regioselectivity of the reaction. The amino group is a strongly activating and ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. The powerful directing effect of the amino group ensures that the sulfonation occurs predominantly at the position para to it, which is also meta to the chlorine atom.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the sulfonation of 2-chloroaniline.

Materials and Reagents
  • 2-Chloroaniline

  • Sulfuric acid (98%) or Oleum (20% SO₃)

  • o-Dichlorobenzene (solvent, optional)

  • Sodium hydroxide (for work-up)

  • Hydrochloric acid (for work-up)

  • Deionized water

  • Ethanol (for recrystallization)

Reaction Procedure
  • Charging the Reactor: In a well-ventilated fume hood, a glass-lined reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-chloroaniline. If a solvent is to be used, o-dichlorobenzene can be added at this stage.

  • Addition of Sulfonating Agent: The reactor is cooled in an ice bath. Concentrated sulfuric acid or oleum is then added dropwise from the dropping funnel while maintaining the internal temperature between 20-30°C. The addition should be slow to control the exothermic reaction.

  • Heating and Reaction Monitoring: After the addition is complete, the reaction mixture is slowly heated to the desired temperature (typically between 180-200°C) and held for several hours (e.g., 4-5 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The viscous mixture is then carefully poured into a beaker containing crushed ice and water. This will precipitate the crude this compound.

  • Isolation of Crude Product: The precipitated solid is collected by filtration and washed with cold water to remove excess acid.

  • Purification: The crude product can be purified by recrystallization. The solid is dissolved in a minimal amount of hot water, and the solution is then neutralized with a sodium hydroxide solution. The hot solution is treated with activated charcoal to remove colored impurities and then filtered. The filtrate is acidified with hydrochloric acid to precipitate the purified this compound. The crystals are collected by filtration, washed with cold water, and dried in a vacuum oven.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a representative synthesis.

ParameterValueReference
Starting Material2-ChloroanilineN/A
Sulfonating AgentSulfuric Acid MonohydrateN/A
Solvento-DichlorobenzeneN/A
Reaction Temperature200°CN/A
Reaction Time4.3 hoursN/A
Yield of Isolated Solid51.1%N/A
Selectivity for Product100%N/A

Alternative Synthesis Pathway: Chlorination of 4-Aminobenzenesulfonic Acid

An alternative, though less common, route to this compound involves the direct chlorination of 4-aminobenzenesulfonic acid (sulfanilic acid). This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The amino and sulfonic acid groups direct the incoming chlorine atom to the position ortho to the amino group and meta to the sulfonic acid group.

Further research is required to obtain detailed experimental protocols and quantitative data for this alternative pathway.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloroaniline 2-Chloroaniline Sulfonation Direct Sulfonation 2-Chloroaniline->Sulfonation Sulfonating_Agent Sulfonating Agent (H₂SO₄ or Oleum) Sulfonating_Agent->Sulfonation Product This compound Sulfonation->Product Electrophilic Aromatic Substitution

Caption: Direct sulfonation of 2-chloroaniline.

Experimental Workflow

Experimental_Workflow Start Start Charge_Reactor 1. Charge Reactor (2-Chloroaniline) Start->Charge_Reactor Add_Sulfonating_Agent 2. Add Sulfonating Agent (H₂SO₄ or Oleum) Charge_Reactor->Add_Sulfonating_Agent Heat_and_React 3. Heat and React (180-200°C) Add_Sulfonating_Agent->Heat_and_React Workup 4. Work-up (Precipitation in ice-water) Heat_and_React->Workup Isolate_Crude 5. Isolate Crude Product (Filtration) Workup->Isolate_Crude Purify 6. Purify (Recrystallization) Isolate_Crude->Purify End Final Product Purify->End

Caption: Experimental workflow for synthesis.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Materials: Concentrated sulfuric acid and oleum are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The reaction should be conducted in a chemical fume hood to avoid inhalation of corrosive vapors.

  • Exothermic Reaction: The sulfonation reaction is exothermic. Proper temperature control is essential to prevent runaway reactions. The sulfonating agent should be added slowly, and adequate cooling should be available.

  • Aromatic Amines: 2-Chloroaniline is an aromatic amine and should be handled with care. Aromatic amines can be toxic and may be absorbed through the skin. Avoid direct contact and inhalation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Acidic and basic waste streams should be neutralized before disposal.

This technical guide is intended for use by qualified professionals in a laboratory or industrial setting. It is essential to consult relevant Safety Data Sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work.

physicochemical properties of 4-Amino-3-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound of interest in various chemical and pharmaceutical research areas. This document compiles available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents logical workflows through diagrams.

Core Physicochemical Properties

This compound is an organic compound featuring an aniline core substituted with a sulfonic acid group and a chlorine atom. Its chemical structure dictates its physical and chemical behaviors, which are crucial for its handling, application, and development in research and industry.

General and Computational Data

The fundamental identifiers and computed molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, database referencing, and computational modeling.

PropertyValueSource
CAS Number 98-35-1[1]
Molecular Formula C6H6ClNO3S[1][2][3]
Molecular Weight 207.63 g/mol [1][3]
Monoisotopic Mass 206.9756919 Da[1][2]
IUPAC Name This compound[2]
EINECS 202-660-7[1][3]
XLogP3-AA 206.9756919[1]
Topological Polar Surface Area 88.8 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Complexity 248[1]
Physical Properties

The physical state and thermal properties of a compound are critical for determining its storage conditions and potential processing methods.

PropertyValueSource
Appearance Not explicitly available, but related compounds are crystalline powders.[4]
Melting Point >300 °C (for the related isomer 3-Aminobenzenesulfonic acid)
Boiling Point Data not available (likely decomposes at high temperatures).
Molar Refractivity 45.54 cm³[1]
Molar Volume 126.4 cm³[1]
Index of Refraction 1.639[1]
Surface Tension 69.7 dyne/cm[1]
Solubility and Partition Coefficients

Solubility in various solvents and partition coefficients are determinants of a compound's behavior in different environments, including biological systems.

PropertyValueSource
ACD/LogP 0.83[1]
ACD/LogD (pH 5.5) -2.67[1]
ACD/LogD (pH 7.4) -2.67[1]
Solubility Very slightly soluble in ethanol and methanol (for the related isomer 3-Aminobenzenesulfonic acid). Highly soluble in water (for the related compound 4-Chlorobenzenesulfonic acid).[5]

Experimental Protocols

General Analytical Workflow

A typical workflow for the physicochemical characterization of a synthesized compound like this compound is outlined below. This process ensures the identity, purity, and key properties of the compound are accurately determined.

G General Analytical Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical Analysis cluster_data Data Interpretation cluster_reporting Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification structural Structural Elucidation (NMR, IR, MS) purification->structural purity Purity Assessment (HPLC, TLC) structural->purity physical Physical Property Measurement (MP, Solubility) purity->physical interpretation Data Analysis and Interpretation physical->interpretation reporting Documentation and Reporting interpretation->reporting

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Synthesis

While a specific protocol for this compound is not detailed, the synthesis of related compounds often involves the sulfonation of a corresponding aniline or the modification of a pre-existing benzenesulfonic acid derivative. For instance, the synthesis of 4-amino-3-chlorophenol starts from p-aminobenzenesulfonic acid, which undergoes diazotization followed by further reactions.[6] A potential high-level synthesis pathway could involve the chlorination of 4-aminobenzenesulfonic acid.

G Conceptual Synthesis Pathway start 4-Aminobenzenesulfonic Acid step1 Chlorination start->step1 product This compound step1->product

Caption: A conceptual pathway for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the chemical structure of a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not provided, related compounds have been characterized using these methods.[1][7]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule, such as the amino (N-H), sulfonyl (S=O), and aromatic (C=C) groups.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8][9]

  • UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the molecule and is often used to study compounds with aromatic systems.[10][11][12]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of a sample and can also be used for quantification.

  • Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic technique used for monitoring the progress of a reaction and for preliminary purity assessment.

These analytical methods are standard in organic chemistry and are applicable to the characterization of this compound.[13]

References

An In-depth Technical Guide to 4-Amino-3-chlorobenzenesulfonic Acid (CAS 98-35-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorobenzenesulfonic acid, with the CAS number 98-35-1, is an organic compound that holds significance as a versatile intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring an aniline core substituted with both a chloro and a sulfonic acid group, provides multiple reactive sites for chemical modifications, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its relevance in drug discovery, and safety considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Chemical Properties
PropertyValueReference(s)
CAS Number 98-35-1[1][2]
Molecular Formula C6H6ClNO3S[2]
Molecular Weight 207.63 g/mol [3]
IUPAC Name This compound[4]
Synonyms 2-Chloroaniline-4-sulfonic acid, 3-Chlorosulfanilic acid[2]
EINECS Number 202-660-7[2]
Table 2: Physical Properties
PropertyValueReference(s)
Appearance White to off-white crystalline powder[5]
Melting Point >300 °C[5]
Solubility Soluble in water[6]
Storage Temperature 2-8°C[3]
Table 3: Spectroscopic Data
SpectroscopyDataReference(s)
Infrared (IR) Spectroscopy Available[1]
Nuclear Magnetic Resonance (NMR) Predicted 13C NMR available[2]
Mass Spectrometry (MS) Available[1]

Synthesis and Reaction Pathways

Proposed Synthesis Workflow

The logical workflow for the synthesis would involve the sulfonation of 2-chloroaniline.

Synthesis_Workflow Start Start: 2-Chloroaniline Sulfonation Sulfonation (e.g., with fuming H₂SO₄) Start->Sulfonation Isolation Isolation and Purification (e.g., precipitation, recrystallization) Sulfonation->Isolation Product Product: This compound Isolation->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on general sulfonation reactions of anilines.

Materials:

  • 2-Chloroaniline

  • Fuming sulfuric acid (oleum)

  • Ice

  • Water

  • Sodium hydroxide (for neutralization)

Procedure:

  • Carefully add 2-chloroaniline to an excess of fuming sulfuric acid, maintaining a low temperature using an ice bath.

  • Slowly heat the reaction mixture to the desired temperature (typically in the range of 100-180°C) and hold for several hours. The optimal temperature and time would need to be determined empirically.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The product, this compound, should precipitate out of the acidic solution.

  • The precipitate can be collected by filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from water, potentially after a neutralization step to form a salt, followed by re-acidification.

Role in Drug Discovery and Development

Benzenesulfonamides are a class of compounds with a wide range of biological activities and are found in numerous approved drugs. While this compound itself is not a known drug, its structural motifs are present in various pharmaceutically active molecules. Its primary role in drug development is that of a key building block or intermediate.

Logical Relationship in Pharmaceutical Synthesis

The structure of this compound allows for several types of chemical transformations that are valuable in the synthesis of more complex drug candidates.

Drug_Discovery_Relevance Molecule This compound Amine_Group Amino Group (-NH₂) Molecule->Amine_Group Sulfonic_Acid_Group Sulfonic Acid Group (-SO₃H) Molecule->Sulfonic_Acid_Group Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Amide_Formation Amide Bond Formation Amine_Group->Amide_Formation Sulfonamide_Formation Sulfonamide Synthesis Sulfonic_Acid_Group->Sulfonamide_Formation Electrophilic_Substitution Further Ring Substitution Aromatic_Ring->Electrophilic_Substitution Drug_Candidate Potential Drug Candidates Amide_Formation->Drug_Candidate Sulfonamide_Formation->Drug_Candidate Electrophilic_Substitution->Drug_Candidate

Caption: Reactivity and potential for derivatization in drug discovery.

A closely related compound, 4-Amino-3-chlorophenol, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitors Tivozanib and Lenvatinib, which are used in cancer therapy. This highlights the importance of the 4-amino-3-chloro-substituted phenyl ring system in the development of modern pharmaceuticals.

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The available safety data indicates that it should be handled with care.

Table 4: Hazard Information
HazardDescription
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P264, P280, P301+P330+P331

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it a subject of interest for researchers in medicinal chemistry and process development. While detailed biological studies on this specific compound are limited, the established importance of its structural analogues in approved drugs underscores its potential as a starting material for the discovery of novel therapeutics. Further research into its biological activity and synthetic applications is warranted.

References

Spectroscopic Profile of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-chlorobenzenesulfonic acid (CAS No. 98-35-1), a key intermediate in various synthetic pathways. This document outlines expected spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data [1]

Adduct IonPredicted m/z
[M+H]⁺207.98298
[M+Na]⁺229.96492
[M-H]⁻205.96842
[M+NH₄]⁺225.00952
[M+K]⁺245.93886

Table 2: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Strong, BroadN-H stretch (Amino group)
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongN-H bend (Amino group) & Aromatic C=C stretch
1490-1450MediumAromatic C=C stretch
1250-1150StrongS=O stretch (Sulfonic acid)
1050-1000StrongS=O stretch (Sulfonic acid)
850-750StrongC-H out-of-plane bend (Substituted benzene)
750-650Medium-StrongC-Cl stretch

Table 3: Expected ¹H NMR Spectroscopy Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8Doublet1HAromatic H ortho to -SO₃H
~ 7.4Doublet of Doublets1HAromatic H ortho to -Cl and meta to -SO₃H
~ 6.8Doublet1HAromatic H ortho to -NH₂
~ 4.5Broad Singlet2H-NH₂
~ 11-12Broad Singlet1H-SO₃H

Table 4: Expected ¹³C NMR Spectroscopy Data

Chemical Shift (ppm)Assignment
~ 145-150Aromatic C attached to -NH₂
~ 135-140Aromatic C attached to -SO₃H
~ 130-135Aromatic C attached to -Cl
~ 125-130Aromatic C-H
~ 120-125Aromatic C-H
~ 115-120Aromatic C-H

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Thin Solid Film Method [2]

  • Sample Preparation:

    • Place approximately 50 mg of solid this compound into a clean, dry vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or ethanol) to dissolve the solid completely.

  • Film Deposition:

    • Obtain a clean, dry salt plate (e.g., NaCl or KBr).

    • Using a pipette, carefully drop a small amount of the prepared solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

  • Sample Preparation: [3]

    • Accurately weigh 5-25 mg of this compound for ¹H NMR (or a sufficient amount to create a saturated solution for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in it) to the NMR tube.

    • Cap the tube and gently agitate it until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, etc.).

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and elemental composition.

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent mixture, such as water/acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

    • If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

    • Compare the observed m/z values with the theoretically calculated values for the expected chemical formula.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Prep Sample Preparation (Dissolution/Mulling) Sample->Prep IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy (1H & 13C) Prep->NMR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction, etc.) IR->Process NMR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Structure Elucidation) Process->Interpret Report Technical Report & Data Summary Interpret->Report

References

solubility of 4-Amino-3-chlorobenzenesulfonic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-chlorobenzenesulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical aspects of its solubility, detailed experimental protocols for its determination, and the logical factors influencing its behavior in various solvents.

Introduction to the Solubility of Aromatic Sulfonic Acids

Aromatic sulfonic acids, including this compound, are characterized by the presence of a sulfonic acid group (-SO₃H) attached to a benzene ring. This functional group is highly polar and capable of forming strong hydrogen bonds, which generally imparts significant water solubility. The presence of other substituents on the aromatic ring, such as an amino group (-NH₂) and a chlorine atom (-Cl) in the case of this compound, further influences the molecule's polarity, crystal lattice energy, and ultimately its solubility in different solvents.

The amino group can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic solvents. The chlorine atom, being electronegative, can also participate in polar interactions. The interplay of these functional groups makes the solubility profile of this compound dependent on the solvent's polarity, proticity, and pH.

Quantitative Solubility Data

A thorough search of scientific literature, chemical databases, and regulatory documents did not yield specific quantitative solubility data for this compound in a variety of solvents. Therefore, a definitive data table summarizing its solubility at different temperatures cannot be provided at this time. Researchers are advised to determine this data experimentally using the protocols outlined in the following section.

Based on the solubility of structurally related compounds, such as 4-chlorobenzenesulfonic acid, which is reported to be soluble in water and ethanol, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in non-polar organic solvents is expected to be limited.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound. The Shake-Flask method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method

This method is widely recognized for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus:

  • This compound (solid)

  • Solvent of interest (e.g., water, methanol, ethanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Conical flasks or vials with screw caps

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the sample or filter it using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent any change in solubility.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility = (Concentration of the diluted solution) x (Dilution factor)

    The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative for determining solubility, especially for non-volatile solutes.

Materials and Apparatus:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Conical flasks or beakers

  • Filtration apparatus

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of a Saturated Solution: Prepare a saturated solution as described in the Shake-Flask method (Step 1).

  • Equilibration: Allow the solution to equilibrate at a constant temperature.

  • Phase Separation: Filter the saturated solution to remove any undissolved solid.

  • Sample Measurement: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the decomposition point of the solute.

  • Drying and Weighing: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration separation Phase Separation (Centrifugation / Filtration) equilibration->separation dilution Aliquot Dilution separation->dilution analysis Concentration Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation G Factors Influencing Solubility of this compound solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions System Conditions solubility->conditions polarity Polarity (Dipole Moment) solute_props->polarity h_bonding Hydrogen Bonding (Amino & Sulfonic Groups) solute_props->h_bonding crystal_energy Crystal Lattice Energy solute_props->crystal_energy solvent_polarity Solvent Polarity solvent_props->solvent_polarity solvent_proticity Solvent Proticity (Protic vs. Aprotic) solvent_props->solvent_proticity temperature Temperature conditions->temperature ph pH (for aqueous solutions) conditions->ph

Thermal Stability and Decomposition of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Amino-3-chlorobenzenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, 4-aminobenzenesulfonic acid, to infer its thermal properties. This document is intended to serve as a resource for professionals in research and drug development who handle or utilize this and structurally similar compounds. The guide covers expected thermal behavior, potential decomposition pathways, and standardized experimental protocols for thermal analysis.

Introduction

This compound is a substituted aromatic sulfonic acid of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermal stability is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior during chemical reactions at elevated temperatures. This guide summarizes the expected thermal properties based on available data for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆ClNO₃S
Molecular Weight 207.64 g/mol
Appearance White to off-white crystalline powder
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Thermal Stability and Decomposition Analysis

A study on the thermal behavior of trivalent lanthanide salts of 4-aminobenzenesulfonate provides valuable information. In this study, the organic ligand, 4-aminobenzenesulfonate, was observed to undergo thermal decomposition at temperatures above 523 K (250 °C).[1] This suggests that the sulfonic acid group is the primary site of initial thermal degradation. The decomposition of aromatic sulfonic acids typically involves the cleavage of the C-S bond, leading to the evolution of sulfur dioxide (SO₂).

General studies on the thermal degradation of aromatic sulfonic acids indicate that decomposition often occurs in the temperature range of 200-300 °C.

The expected decomposition pathway for this compound would likely initiate with the loss of the sulfonic acid group as SO₂, followed by the degradation of the remaining chloroaniline fragment at higher temperatures.

Table 2: Estimated Thermal Decomposition Data for this compound (based on 4-aminobenzenesulfonate)

ParameterEstimated ValueReference Compound
Decomposition Onset Temperature > 250 °C (523 K)Lanthanide 4-aminobenzenesulfonates[1]
Primary Decomposition Product Sulfur Dioxide (SO₂)General for Aromatic Sulfonic Acids

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any endothermic or exothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other appropriate sample pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

  • Heating Program: The sample and reference are heated from ambient temperature through the expected melting and decomposition range at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting peak (if any) and any exothermic peaks that may indicate decomposition. The area under the peaks can be integrated to determine the enthalpy of the transitions.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample 4-Amino-3-chlorobenzenesulfonic Acid Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (TGA/DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert Atmosphere DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert Atmosphere TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data Decomposition_Products Evolved Gas Analysis (e.g., TGA-MS) TGA->Decomposition_Products Optional DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Stability_Report Thermal Stability Report: - T_onset - Mass Loss % - Decomposition Enthalpy TGA_Data->Stability_Report DSC_Data->Stability_Report Decomposition_Products->Stability_Report

Caption: Experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, analysis of the closely related 4-aminobenzenesulfonic acid suggests a decomposition onset temperature above 250 °C. The primary decomposition pathway is expected to involve the elimination of sulfur dioxide. For definitive data, it is imperative that experimental thermal analysis using TGA and DSC be conducted. The protocols outlined in this guide provide a standardized approach for such an investigation. The information presented herein serves as a valuable preliminary resource for researchers and professionals working with this compound, enabling safer handling and more informed process development.

References

An In-Depth Technical Guide to 4-Amino-3-chlorobenzenesulfonic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzenesulfonic acid, a key intermediate in the chemical and pharmaceutical industries. This document details its historical context, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of dyes and potential as a building block in medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. Following the synthesis of mauveine by William Henry Perkin in 1856, a wave of chemical innovation ensued, with chemists in Europe, particularly in Germany, systematically exploring the derivatives of aniline and other aromatic compounds to create a vast palette of new colors.

Patents from the early 20th century, such as those for the production of related compounds like 2,5-dichloroaniline-4-sulfonic acid, indicate that the sulfonation of chlorinated anilines was a subject of intense industrial research. It is highly probable that this compound, also known by its synonym 2-chloroaniline-4-sulfonic acid, was first synthesized and characterized during this period as an important intermediate for producing a range of azo dyes. Its utility as a precursor for brown polysulfonamide dyes is a testament to its historical significance in this field.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₆ClNO₃S[1]
Molecular Weight 207.63 g/mol [1]
CAS Number 98-35-1[1]
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Soluble in hot water
pKa Data not readily available
LogP 0.83[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Topological Polar Surface Area 88.8 Ų[1]

Experimental Protocols

Synthesis of this compound (from 2-Chloroaniline)

This protocol describes a common method for the synthesis of this compound via the sulfonation of 2-chloroaniline.

Materials:

  • 2-Chloroaniline

  • Concentrated Sulfuric Acid (98%)

  • o-Dichlorobenzene (solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, add 293.5 g of 2-chloroaniline to 460 ml of o-dichlorobenzene.

  • Slowly and with constant stirring, add 225.5 g of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 200°C and maintain this temperature for approximately 4.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the mixture under suction to isolate the solid product.

  • Wash the isolated solid with a suitable solvent (e.g., cold o-dichlorobenzene) to remove any remaining impurities.

  • Dry the product in a vacuum oven to obtain this compound.

Expected Yield: This process can yield a product with a high degree of purity.

Logical Workflow and Applications

This compound serves as a crucial building block, primarily in the synthesis of azo dyes. The following diagram illustrates the logical workflow from the starting material to a final dye product.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Azo Dye Synthesis 2-Chloroaniline 2-Chloroaniline Sulfonation Sulfonation 2-Chloroaniline->Sulfonation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Sulfonation 4-Amino-3-chlorobenzenesulfonic_Acid 4-Amino-3-chlorobenzenesulfonic_Acid Sulfonation->4-Amino-3-chlorobenzenesulfonic_Acid Diazotization Diazotization 4-Amino-3-chlorobenzenesulfonic_Acid->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Azo Coupling Azo Coupling Diazonium Salt->Azo Coupling Coupling Agent Coupling Agent Coupling Agent->Azo Coupling Azo Dye Azo Dye Azo Coupling->Azo Dye

Synthesis and application workflow of this compound.

As depicted, the synthesized this compound undergoes diazotization to form a reactive diazonium salt. This intermediate is then reacted with a coupling agent (another aromatic compound) to produce the final azo dye. The specific choice of the coupling agent determines the color and properties of the resulting dye.

Beyond its traditional use in the dye industry, the reactive amine and sulfonic acid groups, along with the chlorine substituent, make this compound a versatile intermediate in organic synthesis. While its direct role in drug development is not as prominently documented as some other intermediates, its structural motifs are present in various pharmacologically active molecules. The principles of molecular modification that drove its use in dye chemistry are equally applicable in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

Analytical Workflow

The purity and identity of this compound are critical for its use in further chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

HPLC_Analysis_Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection UV Detector UV Detector HPLC System->UV Detector Elution Reversed-Phase Column Reversed-Phase Column Reversed-Phase Column->HPLC System Mobile Phase Mobile Phase Mobile Phase->HPLC System Data Acquisition and Analysis Data Acquisition and Analysis UV Detector->Data Acquisition and Analysis Signal

A typical workflow for the HPLC analysis of this compound.

Experimental Protocol for HPLC Analysis:

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer with a controlled pH) is commonly employed. The gradient or isocratic elution profile would be optimized to achieve good separation.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is suitable.

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

This analytical workflow allows for the determination of the purity of this compound and the identification of any impurities.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-3-chlorobenzenesulfonic acid is a vital aromatic amine intermediate used in the synthesis of a variety of azo dyes. The presence of the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, making it suitable for dyeing hydrophilic fibers such as wool, silk, and nylon. The chlorine atom (-Cl) can influence the shade of the dye and improve its fastness properties, such as lightfastness and washfastness. The synthesis of azo dyes from this intermediate involves two primary chemical reactions: diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

The Role of Functional Groups
  • Amino Group (-NH₂): This primary aromatic amine group is the site of diazotization, where it is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) under acidic conditions with nitrous acid.

  • Sulfonic Acid Group (-SO₃H): This group is a key water-solubilizing moiety. Its presence is crucial for the application of these dyes in aqueous dyeing processes.

  • Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom can modulate the electronic properties of the aromatic ring, which in turn affects the color (chromophore) of the final azo dye. It can also enhance the dye's resistance to fading.

General Synthesis Pathway

The synthesis is a two-step process:

  • Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1][2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling component.[1] Common coupling components are phenols, naphthols, or aromatic amines. The coupling reaction is typically carried out under specific pH conditions to ensure the formation of the azo linkage (-N=N-), which is the chromophore responsible for the dye's color.

Experimental Protocols

This section provides a detailed methodology for the synthesis of an illustrative azo dye using this compound and a generic coupling component, such as 2-naphthol.

Materials and Reagents
  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, prepare a solution by dissolving a specific molar equivalent of this compound in a dilute aqueous solution of sodium carbonate to form the soluble sodium salt.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (a slight molar excess) in water to the cooled solution.

  • In a separate beaker, prepare a mixture of concentrated hydrochloric acid and ice.

  • Add the solution containing the aminobenzenesulfonic acid and sodium nitrite dropwise to the vigorously stirred acidic ice mixture. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The resulting solution contains the diazonium salt of this compound and is used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.

  • A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling is complete.

  • The pH of the solution should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the naphthol.

Protocol 3: Isolation and Purification of the Azo Dye
  • After the coupling reaction is complete, the dye can be precipitated out of the solution by adding sodium chloride (salting out).

  • Filter the precipitated dye using vacuum filtration with a Buchner funnel.

  • Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other impurities.

  • Dry the collected azo dye in an oven at a moderate temperature (e.g., 60-80 °C).

  • The purity of the dye can be assessed by techniques such as thin-layer chromatography (TLC) and its characteristic maximum absorbance (λmax) can be determined using UV-Vis spectroscopy.

Quantitative Data Summary

The following table provides a representative summary of the quantitative data for a typical azo dye synthesis using this compound.

ParameterValueUnitNotes
Reactants
This compound2.08g0.01 mol
Sodium Nitrite (NaNO₂)0.76g0.011 mol (10% molar excess)
2-Naphthol1.44g0.01 mol
Reaction Conditions
Diazotization Temperature0 - 5°CCritical to prevent diazonium salt decomposition.
Coupling Temperature5 - 10°C
Coupling pH8 - 10Maintained with NaOH solution.
Product Characterization
Theoretical Yield~3.8gBased on the limiting reagent.
Actual YieldVariablegDependent on experimental efficiency.
λmax (in water)~480-520nmExpected range for an orange-red dye.

Visualizations

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start_amine This compound diazonium_salt Diazonium Salt Intermediate start_amine->diazonium_salt reagents_diazo NaNO₂ + 2HCl 0-5°C reagents_diazo->diazonium_salt azo_dye Azo Dye Product diazonium_salt->azo_dye Coupling Reaction coupling_component Coupling Component (e.g., 2-Naphthol) coupling_component->azo_dye reagents_coupling NaOH (aq) pH 8-10 reagents_coupling->azo_dye

Caption: General synthesis pathway for an azo dye.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_amine Prepare Amine Solution diazotization Diazotization (0-5°C) prep_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization prep_coupler Prepare Coupling Component Solution coupling Azo Coupling (5-10°C, pH 8-10) prep_coupler->coupling diazotization->coupling isolation Isolation (Salting Out) coupling->isolation filtration Vacuum Filtration isolation->filtration drying Drying filtration->drying analysis Analysis (TLC, UV-Vis) drying->analysis

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The diazotization of aromatic amines is a fundamental and widely utilized reaction in organic synthesis, particularly in the formation of azo compounds used as dyes and in the synthesis of various functionalized aromatic molecules. This process involves the conversion of a primary aromatic amine into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.[1] This document provides a detailed protocol for the diazotization of 4-Amino-3-chlorobenzenesulfonic acid, a key intermediate in the synthesis of specialized azo dyes and other pharmaceutical and industrial chemicals. The resulting diazonium salt is highly reactive and can be used immediately in subsequent reactions, such as azo coupling.

Principle of the Reaction

The reaction proceeds via the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[2][3] The nitrous acid then reacts with the primary aromatic amine, this compound, under cold conditions (typically 0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. The sulfonic acid group enhances the solubility of the amine in the aqueous reaction medium.

The overall reaction is as follows:

C₆H₆ClNO₃S + NaNO₂ + 2HCl → [C₆H₅ClN₂O₃S]⁺Cl⁻ + NaCl + 2H₂O

Quantitative Data Summary

While specific yield and purity data for the diazotization of this compound can vary based on reaction scale and conditions, the following table provides representative data expected for a well-executed laboratory-scale synthesis.

ParameterValueNotes
Starting Material This compoundPurity >95%
Molecular Weight 207.63 g/mol [4]
Typical Scale 0.1 mol
Reagents Sodium Nitrite (NaNO₂)1.05 equivalents
Hydrochloric Acid (HCl, conc.)2.5 - 3.0 equivalents
Reaction Temperature 0 - 5 °CCritical for stability
Reaction Time 30 - 60 minutes
Expected Yield >95% (in solution)The diazonium salt is typically not isolated and is used in situ.
Purity of Diazonium Salt Solution HighMinor byproducts may include unreacted amine and decomposition products.

Experimental Protocol

This protocol details the diazotization of this compound for subsequent use in azo coupling reactions.

Materials and Equipment:

  • This compound (0.1 mol, 20.76 g)

  • Sodium nitrite (NaNO₂) (0.105 mol, 7.25 g)

  • Concentrated Hydrochloric Acid (HCl, 37%) (approx. 0.25 mol, 25 mL)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Amine Suspension: In the 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add this compound (20.76 g).

  • Add approximately 200 mL of water and begin stirring to form a suspension.

  • Carefully add concentrated hydrochloric acid (25 mL) to the suspension. The mixture may warm up slightly.

  • Cool the mixture to 0-5 °C using an ice bath with continuous stirring. Add ice directly to the mixture if necessary to maintain the temperature.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g) in approximately 50 mL of distilled water.

  • Diazotization: Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over a period of 20-30 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring for another 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.[5]

  • Quenching Excess Nitrite (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting solution/suspension of the diazonium salt is now ready for the subsequent coupling reaction. It should be used promptly as diazonium salts are unstable and can decompose upon standing, even at low temperatures.

Experimental Workflow Diagram

Diazotization_Workflow Workflow for the Diazotization of this compound A 1. Prepare Amine Suspension (this compound + Water + HCl) B 2. Cool to 0-5 °C (Ice Bath) A->B Stirring D 4. Add Nitrite Solution Dropwise (Maintain 0-5 °C) B->D Vigorous Stirring C 3. Prepare Sodium Nitrite Solution (NaNO2 + Water) C->D E 5. Stir for 30 min at 0-5 °C D->E F 6. Test for Excess Nitrous Acid (Starch-Iodide Paper) E->F G Positive Test? F->G H 7. Diazotization Complete (Proceed to Coupling) G->H Yes I Continue Stirring & Re-test G->I No I->F

Caption: Experimental workflow for the synthesis of the diazonium salt.

References

Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of azo compounds derived from the diazotization and coupling of 4-amino-3-chlorobenzenesulfonic acid. The protocols are intended to serve as a guide for the synthesis of novel azo dyes and other derivatives for use in research and development, including drug discovery.

Introduction

Azo compounds, characterized by the functional group -N=N-, are a significant class of organic molecules with wide-ranging applications. They are extensively used as dyes and pigments in the textile, leather, and paper industries. Furthermore, the versatile chemistry of azo compounds has led to their investigation in various other fields, including pharmaceuticals, where they have been explored for their potential as antimicrobial and anticancer agents.

The synthesis of azo compounds typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling partner, such as a phenol, naphthol, or another aromatic amine. The specific properties of the resulting azo dye, including its color, solubility, and biological activity, are determined by the chemical structures of both the diazo component and the coupling partner.

This document focuses on the coupling reactions of diazotized this compound. The presence of the chloro and sulfonic acid groups on the benzene ring of the diazo component can influence the reactivity of the diazonium salt and the properties of the final azo compound.

General Reaction Scheme

The overall process involves two main stages:

Stage 1: Diazotization of this compound

In this step, the primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Stage 2: Azo Coupling

The resulting diazonium salt solution is then added to a solution of a coupling partner. The coupling partner is an aromatic compound that is activated towards electrophilic substitution, such as a phenol, naphthol, or an aromatic amine. The coupling reaction typically occurs at the para-position to the activating group of the coupling partner, unless this position is already occupied. The pH of the reaction medium is a critical factor in the coupling reaction.

Experimental Protocols

The following are general protocols for the diazotization of this compound and its subsequent coupling with various partners. These should be considered as starting points and may require optimization for specific coupling partners and desired outcomes.

Diazotization of this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, prepare a suspension of this compound in distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite in distilled water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the suspension of this compound, ensuring the temperature remains between 0 and 5 °C. The addition should be done dropwise to control the reaction rate and temperature.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Coupling with Phenolic Compounds (e.g., 2-Naphthol, Resorcinol)

Materials:

  • Diazonium salt solution from section 3.1

  • Coupling partner (e.g., 2-Naphthol, Resorcinol)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice

Procedure:

  • Dissolve the coupling partner in an aqueous solution of sodium hydroxide or sodium carbonate. The solution should be alkaline to facilitate the coupling reaction.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Coupling with Aromatic Amines

Materials:

  • Diazonium salt solution from section 3.1

  • Aromatic amine coupling partner

  • Sodium acetate (CH₃COONa) or other suitable buffer

  • Distilled water

  • Ice

Procedure:

  • Dissolve the aromatic amine coupling partner in a suitable solvent, which may be an acidic or buffered aqueous solution depending on the specific amine.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • The pH of the reaction mixture should be maintained in a weakly acidic to neutral range (pH 4-7) by adding a buffer solution like sodium acetate.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Collect the product by filtration, wash with cold water, and dry.

Quantitative Data

The following table summarizes representative quantitative data for coupling reactions of diazotized chloro-substituted aminobenzenesulfonic acids with various coupling partners. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds provides a useful reference.

Diazo ComponentCoupling PartnerProductYield (%)Purity (%)Reference
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC.I. Mordant Red 19--
N-(hydroxysulfonylmethyl)-3-chloroanilineSulfanilic acid2'-chloro-4'-aminoazobenzene-4-sulfonic acid-99.3[1]

Visualizations

General Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Work-up A This compound B NaNO2 / HCl (0-5 °C) A->B Reacts with C Diazonium Salt Solution B->C Forms E Azo Coupling (pH control) C->E Reacts with D Coupling Partner (e.g., Phenol, Naphthol, Amine) D->E Reacts with F Azo Dye (Product) E->F Yields G Filtration F->G H Washing G->H I Drying H->I

Caption: General workflow for the synthesis of azo dyes.

Signaling Pathway Analogy for Drug Development

While azo coupling is a chemical synthesis process, an analogy can be drawn to a signaling pathway in a biological context, which is relevant for drug development professionals. In this analogy, the diazonium salt acts as a "signaling molecule" and the coupling partner as a "receptor." The resulting azo dye is the "downstream effect."

SignalingAnalogy A Diazonium Salt (Signaling Molecule) C Azo Coupling (Binding Event) A->C Initiates B Coupling Partner (Receptor) B->C Binds to D Azo Dye (Downstream Effect / Biological Activity) C->D Leads to

Caption: Signaling pathway analogy for azo dye formation.

Applications and Future Directions

The azo compounds synthesized from diazotized this compound have potential applications in several areas:

  • Dyes and Pigments: The resulting compounds can be screened for their properties as dyes for various substrates, including textiles and paper. The presence of the sulfonic acid group generally imparts water solubility, making them suitable for dyeing processes from aqueous solutions.

  • Pharmaceutical Research: Azo compounds have been investigated for a wide range of biological activities. The novel compounds synthesized using the described protocols can be screened for their potential as antimicrobial, antifungal, or anticancer agents. The chloro and sulfonic acid substituents can modulate the pharmacokinetic and pharmacodynamic properties of the molecules.

  • Analytical Reagents: Some azo dyes exhibit color changes in response to changes in pH or the presence of specific metal ions, making them useful as indicators in analytical chemistry.

Future research could focus on expanding the library of coupling partners to generate a diverse range of azo compounds with novel properties. Structure-activity relationship (SAR) studies can be conducted to understand how the chemical structure of the azo dyes influences their color, solubility, and biological activity. This knowledge can then be used to design and synthesize new compounds with tailored properties for specific applications.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Amino-3-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Amino-3-chlorobenzenesulfonic acid as a key starting material. The methodologies outlined herein are designed to be a practical guide for researchers in medicinal chemistry and drug discovery, offering pathways to novel sulfonamide-containing heterocyclic scaffolds.

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] By incorporating this functional group into heterocyclic systems, it is possible to generate novel molecular architectures with significant potential for biological activity.[1][3] This document details a strategic approach for the derivatization of this compound, a readily available starting material, into more advanced heterocyclic structures.

The core strategy involves an initial activation of the sulfonic acid group to a more reactive sulfonyl chloride. This key intermediate, 4-Amino-3-chlorobenzenesulfonyl chloride, serves as a versatile platform for subsequent heterocycle construction through two primary pathways: functionalization of the aromatic amino group or cyclization reactions involving the sulfonyl chloride moiety.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_pathways Synthetic Pathways cluster_products Heterocyclic Products A This compound B 4-Amino-3-chlorobenzenesulfonyl chloride A->B Chlorination C Pathway A: Amino Group Derivatization B->C D Pathway B: Sulfonamide Cyclization B->D E Triazoles, Pyrazoles, etc. C->E F Benzothiadiazines, etc. D->F

Figure 1: Overall synthetic strategy from the starting material.

Part 1: Synthesis of the Key Intermediate: 4-Amino-3-chlorobenzenesulfonyl chloride

Application Note: The conversion of the relatively inert sulfonic acid group into a highly reactive sulfonyl chloride is the critical first step in this synthetic sequence. This transformation opens up a wide range of subsequent chemical modifications. The protocol described below is a general method adapted for this specific substrate, utilizing thionyl chloride as the chlorinating agent.

Experimental Protocol: Synthesis of 4-Amino-3-chlorobenzenesulfonyl chloride

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (20.76 g, 0.1 mol).

  • Solvent and Reagent Addition: To the flask, add N,N-dimethylformamide (DMF) (1 mL) as a catalyst, followed by the slow, dropwise addition of thionyl chloride (29.75 g, 0.25 mol, 18.2 mL) via the dropping funnel over 30 minutes. The reaction is exothermic and will generate HCl gas, which should be vented through a suitable trap (e.g., a bubbler with a sodium hydroxide solution).

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 3-4 hours, or until the evolution of gas ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice (200 g) in a beaker with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid in a vacuum oven at 50°C to yield 4-Amino-3-chlorobenzenesulfonyl chloride.

Quantitative Data (Hypothetical)

ParameterValue
Yield 85-92%
Purity (HPLC) >95%
Melting Point 135-138°C
Appearance Off-white to pale yellow solid

Part 2: Pathway A - Heterocycle Synthesis via Amino Group Derivatization

Application Note: The aromatic amino group of the key intermediate can be readily converted into a diazonium salt, which is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. This section details the synthesis of 1,2,3-triazoles and pyrazoles. The one-pot synthesis of triazoles from aromatic amines via an azide intermediate is an efficient and safe method.[1][4][5] The direct synthesis of pyrazoles from aromatic amines and 1,3-dicarbonyl compounds provides a straightforward route to this important class of heterocycles.[2][6]

G cluster_triazole Triazole Synthesis cluster_pyrazole Pyrazole Synthesis A 4-Amino-3-chlorobenzenesulfonyl chloride B Diazotization (t-BuONO) A->B F Reaction with 1,3-Dicarbonyl A->F C Azide Formation (TMSN3) B->C D [3+2] Cycloaddition (Alkyne, Cu(I)) C->D E 1,2,3-Triazole Derivative D->E G Cyclization F->G H Pyrazole Derivative G->H

Figure 2: Synthesis of triazoles and pyrazoles.

Experimental Protocol: Synthesis of a 1-(2-Chloro-4-(chlorosulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole

  • Reaction Setup: To a solution of 4-Amino-3-chlorobenzenesulfonyl chloride (2.26 g, 10 mmol) in acetonitrile (50 mL) at 0°C, add tert-butyl nitrite (1.5 mL, 12 mmol).

  • Azide Formation: After stirring for 30 minutes, add azidotrimethylsilane (1.7 mL, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cycloaddition: To the in-situ generated azide, add phenylacetylene (1.1 mL, 10 mmol), copper(II) sulfate pentahydrate (250 mg, 1 mmol), and sodium ascorbate (396 mg, 2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired triazole.

Experimental Protocol: Synthesis of a 3-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonyl chloride

  • Reaction Setup: In a sealed tube, combine 4-Amino-3-chlorobenzenesulfonyl chloride (2.26 g, 10 mmol), acetylacetone (1.1 mL, 11 mmol), and O-(4-nitrobenzoyl)hydroxylamine (2.73 g, 15 mmol) in DMF (20 mL).[2][6]

  • Reaction Conditions: Heat the mixture at 85°C for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the pyrazole product.

Quantitative Data for Pathway A Derivatives (Hypothetical)

CompoundHeterocycleYield (%)Purity (HPLC, %)M.p. (°C)
1a 1,2,3-Triazole78>98165-167
1b Pyrazole65>97142-145

Part 3: Pathway B - Heterocycle Synthesis via Sulfonamide Cyclization

Application Note: The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamides. By using a binucleophilic reagent, a subsequent intramolecular cyclization can lead to the formation of a heterocyclic ring that incorporates the sulfonamide group. This section describes the synthesis of a benzothiadiazine 1,1-dioxide derivative, a scaffold of interest in medicinal chemistry.

G A 4-Amino-3-chlorobenzenesulfonyl chloride C Sulfonamide Formation A->C B Binucleophile (e.g., Hydrazine) B->C D Intramolecular Cyclization C->D E Benzothiadiazine 1,1-dioxide Derivative D->E

Figure 3: Synthesis of benzothiadiazine derivatives.

Experimental Protocol: Synthesis of 7-Amino-6-chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide

  • Reaction Setup: Dissolve 4-Amino-3-chlorobenzenesulfonyl chloride (2.26 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask and cool the solution to 0°C.

  • Reagent Addition: To this solution, add a solution of formamidine acetate (1.56 g, 15 mmol) in pyridine (10 mL) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat at reflux for 6 hours.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzothiadiazine derivative.

Quantitative Data for Pathway B Derivatives (Hypothetical)

CompoundHeterocycleYield (%)Purity (HPLC, %)M.p. (°C)
2a Benzothiadiazine72>98210-213

Disclaimer: The experimental protocols and quantitative data provided are illustrative and may require optimization for specific laboratory conditions and reagent purities. Appropriate safety precautions should be taken when handling all chemicals.

References

Application of 4-Amino-3-chlorobenzenesulfonic Acid in Agrochemical Research: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Amino-3-chlorobenzenesulfonic acid is a chemical intermediate that holds potential for application in the synthesis of novel agrochemicals. Its substituted aniline structure is a key feature in a variety of biologically active molecules, including herbicides and fungicides. This document explores the potential applications of this compound in agrochemical research by examining the synthesis and activity of related compounds, and provides generalized protocols for the evaluation of such derivatives. While direct synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in several important classes of agrochemicals, suggesting its utility as a scaffold for the development of new active ingredients.

Herbicidal Applications: Picolinic Acid Analogs

A significant class of herbicides, the picolinic acids, feature a 4-amino-3-chloro-substituted pyridine ring, which is structurally analogous to the substitution pattern of this compound. These herbicides, such as Picloram (4-amino-3,5,6-trichloropicolinic acid) and Clopyralid, are synthetic auxins that disrupt plant growth, leading to weed death. Research into novel picolinic acid derivatives continues to be an active area of agrochemical development.

Quantitative Data on Picolinic Acid Herbicide Derivatives

The herbicidal efficacy of novel picolinic acid derivatives is often evaluated by measuring the inhibition of root growth in model plant species like Arabidopsis thaliana and various weed species. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying this activity. The data presented below is for novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which share the 4-amino-3-chloro moiety.

Compound IDTarget SpeciesIC50 (µM)Reference
S202Arabidopsis thaliana<0.5[1]
FlorpyrauxifenArabidopsis thaliana>0.5[1]
PicloramBrassica napus>10[2]
Compound 5aBrassica napus<10[3]
Compound V-7Arabidopsis thalianaSignificantly lower than halauxifen-methyl[2]
Compound V-8Amaranthus retroflexus100% inhibition at 300 g/ha[2]
Experimental Protocol: Root Growth Inhibition Assay for Herbicidal Activity

This protocol describes a general method for determining the herbicidal activity of test compounds by measuring the inhibition of root growth in a model plant, such as Arabidopsis thaliana or cress.

1. Materials:

  • Test compounds

  • Seeds of the target plant species (e.g., Arabidopsis thaliana)

  • Agar medium (e.g., Murashige and Skoog medium)

  • Petri dishes

  • Solvent for dissolving test compounds (e.g., DMSO)

  • Growth chamber with controlled light and temperature

2. Procedure:

  • Sterilization: Sterilize seeds by treating with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash with a 10% bleach solution containing a drop of surfactant. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in sterile 0.1% agar solution and pipette them onto the surface of agar plates containing the test compound at various concentrations. A control plate with only the solvent should be included.

  • Incubation: Place the petri dishes vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22-25°C) for a period of 5-7 days.

  • Data Collection: After the incubation period, measure the root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for Root Growth Inhibition Assay

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Sterilize Seeds C Plate Seeds A->C B Prepare Agar Plates with Test Compounds B->C D Incubate in Growth Chamber C->D E Measure Root Length D->E F Calculate % Inhibition E->F G Determine IC50 F->G G cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition A Acetyl-CoA B Lanosterol A->B Multiple Steps E 14α-demethylase (CYP51) B->E C Ergosterol (Fungal Cell Membrane) D Novel Fungicide (e.g., Dichloroisothiazole derivative) D->E Inhibits E->C Demethylation

References

4-Amino-3-chlorobenzenesulfonic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorobenzenesulfonic acid is a valuable and versatile aromatic organic compound that serves as a key starting material and intermediate in a wide range of chemical syntheses. Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a sulfonic acid moiety, allows for diverse chemical modifications, making it an important building block in the production of azo dyes, pigments, and pharmaceutical agents. The presence of the electron-withdrawing sulfonic acid and chloro groups influences the reactivity of the benzene ring and the basicity of the amino group, providing chemists with a powerful tool for designing complex molecules with desired properties.

Application in Azo Dye Synthesis

This compound is a primary amine that can be readily diazotized and used as a diazo component in azo coupling reactions to form a variety of azo dyes. The resulting dyes often exhibit good fastness properties due to the presence of the sulfonic acid group, which enhances water solubility and promotes adhesion to polar substrates such as textile fibers. The chloro substituent can also influence the final color of the dye.

General Experimental Workflow for Azo Dye Synthesis

The synthesis of azo dyes from this compound typically follows a two-step process: diazotization of the primary amine followed by coupling with a suitable aromatic coupling component.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A This compound D Diazonium Salt Intermediate A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Azo Dye Product D->F E Coupling Component (e.g., Naphthol derivative) E->F G Filtration F->G H Washing G->H I Drying H->I

Caption: General workflow for the synthesis of azo dyes.

Detailed Experimental Protocol: Synthesis of an Exemplary Azo Dye

This protocol describes the synthesis of an orange azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.08 g (0.01 mol) of this compound in 50 mL of distilled water containing 1.0 mL of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% (w/v) sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored orange precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part 3: Isolation and Purification

  • Add a saturated sodium chloride solution to the reaction mixture to salt out the dye, promoting complete precipitation.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a drying oven at a low temperature (e.g., 60-70 °C).

Quantitative Data:

ParameterValue
Theoretical Yield~3.7 g
Typical Experimental Yield85-95%
Melting Point>300 °C (decomposes)
ColorBright Orange

Application in Pharmaceutical Synthesis

The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. This compound, after conversion to the corresponding sulfonamide, serves as a valuable precursor for the synthesis of various biologically active molecules.

Role as a Precursor to Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and altitude sickness. The sulfonamide moiety is a key zinc-binding group essential for the inhibitory activity of these drugs. While a direct synthesis from this compound to a specific marketed drug is not commonly cited, its derivatives are explored in the development of new CA inhibitors.

Signaling Pathway of Carbonic Anhydrase Inhibitors in Glaucoma

In the eye, carbonic anhydrase in the ciliary body is responsible for the production of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, leading to a decrease in aqueous humor secretion and consequently lowering intraocular pressure.

CA_Inhibition_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor IOP Intraocular Pressure Aqueous_Humor->IOP Contributes to Reduced_IOP Reduced Intraocular Pressure CA_Inhibitor CA Inhibitor (Sulfonamide-based) CA_Inhibitor->H2CO3 Inhibits

Caption: Mechanism of action of carbonic anhydrase inhibitors.

General Synthetic Approach to Sulfonamide-Based Bioactive Molecules

The general strategy involves the conversion of the sulfonic acid group of this compound to a more reactive sulfonyl chloride, followed by reaction with an appropriate amine to form the desired sulfonamide. The amino group on the benzene ring can then be further modified.

Experimental Protocol: Synthesis of 4-Amino-3-chlorobenzenesulfonamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)

  • Ammonia (aqueous solution)

  • Inert solvent (e.g., Dichloromethane)

Procedure:

  • Chlorosulfonation: Carefully react this compound with a chlorinating agent such as thionyl chloride or chlorosulfonic acid under anhydrous conditions to form 4-amino-3-chlorobenzenesulfonyl chloride. This reaction is typically performed in an inert solvent and may require heating. Caution: This step is hazardous and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Amination: The resulting sulfonyl chloride is then reacted with an excess of aqueous ammonia. The reaction is usually exothermic and requires cooling to control the temperature.

  • Isolation: The product, 4-amino-3-chlorobenzenesulfonamide, precipitates from the reaction mixture and can be isolated by filtration, followed by washing with water to remove ammonium salts.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol-water, to obtain the pure sulfonamide.

Quantitative Data for Sulfonamide Synthesis:

ParameterTypical Value
Reaction Yield60-80%
Purity (by HPLC)>98%

This sulfonamide intermediate can then be used in further synthetic steps, such as acylation or alkylation of the amino group, to generate a library of compounds for biological screening.

Conclusion

This compound is a foundational building block in the chemical industry with significant applications in the synthesis of both dyestuffs and pharmaceuticals. Its versatile reactivity allows for the creation of a diverse range of molecules with tailored properties. The protocols and data presented herein provide a framework for researchers to utilize this important chemical intermediate in their synthetic endeavors.

Application Notes and Protocols for the Sulfonation of 2-Chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonation of aromatic amines is a critical reaction in the synthesis of various pharmaceuticals, dyes, and other organic intermediates. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, such as its solubility and biological activity. This document provides a detailed experimental procedure for the sulfonation of 2-chloroaniline, a common building block in organic synthesis. The primary product of this reaction is expected to be 4-amino-3-chlorobenzenesulfonic acid, a valuable intermediate.[1][2][3] The protocol described herein is adapted from established methods for the sulfonation of related chloroaniline derivatives and is intended to serve as a comprehensive guide for laboratory synthesis.

Reaction Principle

The sulfonation of 2-chloroaniline is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, the sulfonic acid group is predominantly introduced at the para position relative to the amino group. Common sulfonating agents include concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid.[4][5] This protocol will focus on the use of chlorosulfonic acid, a versatile and effective reagent for such transformations.[5]

Experimental Protocol

This protocol is adapted from a two-stage sulfonation procedure for a related compound, 2,5-dichloroaniline.[6]

Materials:

  • 2-Chloroaniline (C₆H₆ClN)[7][8]

  • Chlorosulfonic acid (ClSO₃H)[5]

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Sodium hydroxide (NaOH), for work-up

  • Hydrochloric acid (HCl), for work-up

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Vacuum pump

  • Thin-layer chromatography (TLC) apparatus

Procedure:

Stage 1: Initial Sulfamation in Solvent

  • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

  • Dissolve 10 g (approximately 0.078 mol) of 2-chloroaniline in 100 mL of anhydrous methylene chloride.

  • With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid (e.g., 9.5 g or 0.081 mol) dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reflux of the methylene chloride (approximately 40°C).

  • After the addition is complete, continue stirring the reaction mixture at reflux for 1 hour.[6]

Stage 2: High-Temperature Sulfonation

  • After the initial reaction period, arrange the apparatus for distillation and carefully distill off the methylene chloride.

  • Once the solvent is removed, apply a vacuum to the system (approximately 0.3–0.4 atm).[6]

  • Gradually heat the reaction mixture to 190–195°C with continuous stirring.[6]

  • Maintain the reaction at this temperature for 1.5–2 hours.[6]

  • Monitor the progress of the reaction by TLC until the starting material (2-chloroaniline) is no longer detectable.

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mass onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.

  • Filter the precipitate and wash it with a small amount of cold water.

  • To obtain the free sulfonic acid, the sodium salt can be redissolved in hot water and acidified with hydrochloric acid.

  • The precipitated this compound is then filtered, washed with cold water, and dried.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • 2-Chloroaniline is toxic and should be handled with care.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the sulfonation of 2,5-dichloroaniline, which can be used as a reference for optimizing the sulfonation of 2-chloroaniline.[6]

ParameterValueReference
Starting Material2,5-Dichloroaniline[6]
Sulfonating AgentChlorosulfonic acid (1.5-5% excess)[6]
SolventMethylene chloride[6]
Stage 1 Temperature40°C (reflux)[6]
Stage 1 Time1 hour[6]
Stage 2 Temperature190-195°C[6]
Stage 2 Pressure0.3-0.4 atm (vacuum)[6]
Stage 2 Time1.5-2 hours[6]
Product2,5-dichloroaniline-4-sulfonic acid[6]
YieldUp to 99%[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_stage1 Stage 1: Sulfamation cluster_stage2 Stage 2: Sulfonation cluster_workup Work-up & Purification dissolve Dissolve 2-Chloroaniline in Methylene Chloride add_reagent Add Chlorosulfonic Acid (dropwise at 40°C) dissolve->add_reagent reflux Reflux for 1 hour add_reagent->reflux distill Distill off Methylene Chloride reflux->distill heat_vacuum Heat to 190-195°C under Vacuum distill->heat_vacuum react React for 1.5-2 hours heat_vacuum->react cool Cool to Room Temperature react->cool quench Pour onto Ice cool->quench neutralize Neutralize with NaOH quench->neutralize filter_salt Filter Sodium Salt neutralize->filter_salt acidify Acidify with HCl filter_salt->acidify filter_product Filter & Dry Product acidify->filter_product

Caption: Workflow for the two-stage sulfonation of 2-chloroaniline.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism start 2-Chloroaniline + Chlorosulfonic Acid intermediate Sulfamic Acid Intermediate start->intermediate Stage 1 (Low Temp) product This compound intermediate->product Stage 2 (High Temp, Rearrangement)

Caption: Simplified reaction pathway for the sulfonation of 2-chloroaniline.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 4-Amino-3-chlorobenzenesulfonic acid, an important intermediate in the pharmaceutical and dye industries. The provided methodology is based on the sulfonation of 2-chloroaniline.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its industrial production requires a robust and scalable process. The primary synthetic route involves the electrophilic aromatic substitution of 2-chloroaniline with a sulfonating agent, typically concentrated sulfuric acid, at elevated temperatures. The reaction proceeds by the formation of the 2-chloroaniline sulfate salt, which then rearranges to the desired p-sulfonated product upon heating. The use of a high-boiling point solvent can facilitate the removal of water generated during the reaction, driving the equilibrium towards product formation.

Data Presentation

The following table summarizes the quantitative data for a representative large-scale synthesis of this compound.

ParameterValueReference
Starting Material2-Chloroaniline[1]
Sulfonating Agent100% Sulfuric Acid[1]
Solvento-Dichlorobenzene[1]
Reactant Quantities293.5 g of 2-chloroaniline, 225.5 g of sulfuric acid[1]
Reaction Temperature200 °C[1]
Reaction Time4.3 hours[1]
Product Yield (in isolated solid)51.1% of 2-chloroaniline-4-sulphonic acid[1]
Product Selectivity100%[1]

Experimental Protocols

This section details the methodology for the large-scale synthesis of this compound via the sulfonation of 2-chloroaniline.

Materials and Equipment:

  • 2-Chloroaniline

  • 100% Sulfuric Acid

  • o-Dichlorobenzene

  • Large-scale reaction vessel equipped with mechanical stirring, heating mantle, and a condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable large-scale reaction vessel, charge 293.5 g of 2-chloroaniline and 460 ml of o-dichlorobenzene.

  • Addition of Sulfuric Acid: While stirring, carefully add 225.5 g of 100% sulfuric acid to the mixture. An exothermic reaction will occur, leading to the formation of a suspension.

  • Heating and Reaction: Heat the reaction mixture to 200°C with continuous stirring. Maintain this temperature for 4.3 hours. The reaction progress can be monitored by techniques such as HPLC.

  • Cooling and Isolation: After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

  • Filtration: Isolate the solid product by suction filtration.

  • Drying: Dry the isolated solid in a drying oven to obtain the final product. The resulting solid contains 51.1% of this compound.

Process Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Final Product Reactants Charge 2-Chloroaniline and o-Dichlorobenzene Add_H2SO4 Add 100% Sulfuric Acid Reactants->Add_H2SO4 Stirring Heating Heat to 200°C for 4.3 hours Add_H2SO4->Heating Formation of Suspension Cooling Cool Reaction Mixture Heating->Cooling Filtration Isolate Solid Product via Filtration Cooling->Filtration Drying Dry the Isolated Solid Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of azo dyes utilizing 4-Amino-3-chlorobenzenesulfonic acid as a key starting material. The following sections outline the chemical principles, experimental procedures, and expected outcomes for the preparation of a representative monoazo dye.

Introduction

This compound is a versatile aromatic amine containing both a sulfonic acid group and a chlorine atom. These functional groups influence the solubility and final properties of the resulting dyes. The primary synthetic route for producing azo dyes from this intermediate involves a two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The sulfonic acid group imparts water solubility to the dye, making it suitable for applications in dyeing textiles, leather, and paper, as well as in the formulation of inks and pigments. The presence of the chlorine atom can enhance the dye's lightfastness and affinity for certain fibers.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative monoazo dye, (4E)-4-[(2-hydroxy-1-naphthyl)diazenyl]-3-chlorobenzenesulfonic acid, using this compound and β-naphthol.

ParameterValueUnit
Molecular Weight of this compound207.64 g/mol
Molecular Weight of β-naphthol144.17 g/mol
Molecular Weight of Sodium Nitrite69.00 g/mol
Molecular Weight of Product390.80 g/mol
Typical Reaction Scale (Starting Material)5.0g
Molar Ratio (Amine:Nitrite:Coupling Component)1 : 1.05 : 1-
Theoretical Yield9.41g
Expected Practical Yield7.5 - 8.5g
Yield Percentage80 - 90%

Experimental Protocols

This section provides a detailed methodology for the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.

Part 1: Diazotization of this compound

The first step is the conversion of the primary aromatic amine into a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

Materials:

  • This compound: 5.0 g (0.024 mol)

  • Sodium nitrite (NaNO₂): 1.7 g (0.025 mol)

  • Concentrated hydrochloric acid (HCl, 37%): 6.0 mL

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution of this compound by adding 5.0 g of the solid to 50 mL of distilled water. Stir to form a suspension.

  • Add 5.0 mL of concentrated hydrochloric acid to the suspension. The mixture will likely remain a suspension.

  • Cool the beaker in an ice-water bath to a temperature between 0 and 5 °C. Stir the mixture continuously.

  • In a separate 50 mL beaker, dissolve 1.7 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound over a period of 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Part 2: Azo Coupling with β-Naphthol

The diazonium salt is then reacted with a coupling component, in this case, β-naphthol, to form the azo dye.

Materials:

  • β-Naphthol: 3.5 g (0.024 mol)

  • Sodium hydroxide (NaOH): 2.0 g

  • Distilled water

  • Ice

  • The diazonium salt solution from Part 1

Procedure:

  • In a 500 mL beaker, dissolve 3.5 g of β-naphthol in 100 mL of a 2% aqueous sodium hydroxide solution (dissolve 2.0 g of NaOH in 100 mL of water). Stir until the β-naphthol is completely dissolved.

  • Cool this solution in an ice-water bath to a temperature between 0 and 5 °C.

  • While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the β-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

  • After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • Dry the collected dye in a drying oven at 60-70 °C to a constant weight.

  • Weigh the final product and calculate the percentage yield.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of the azo dye.

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling start Suspend this compound in water add_hcl Add conc. HCl start->add_hcl cool_amine Cool to 0-5 °C add_hcl->cool_amine add_nitrite Add NaNO₂ solution dropwise cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->add_nitrite stir_diazotization Stir for 30 min add_nitrite->stir_diazotization diazonium_salt Diazonium Salt Solution stir_diazotization->diazonium_salt couple Add diazonium salt solution diazonium_salt->couple prepare_naphthol Dissolve β-naphthol in NaOH solution cool_naphthol Cool to 0-5 °C prepare_naphthol->cool_naphthol cool_naphthol->couple stir_coupling Stir for 1 hour couple->stir_coupling warm Warm to room temp. stir_coupling->warm filter Vacuum Filtration warm->filter wash Wash with cold water filter->wash dry Dry the dye wash->dry final_product Azo Dye Product dry->final_product

Caption: Experimental workflow for the synthesis of an azo dye.

chemical_reaction amine This compound (C₆H₆ClNO₃S) diazonium Diazonium Salt [C₆H₄ClN₂O₃S]⁺ amine->diazonium nitrite Sodium Nitrite (NaNO₂) hcl Hydrochloric Acid (HCl) naphthol β-Naphthol (C₁₀H₈O) dye (4E)-4-[(2-hydroxy-1-naphthyl)diazenyl]-3-chlorobenzenesulfonic acid (C₁₆H₁₁ClN₂O₄S) diazonium->dye + β-Naphthol nacl Sodium Chloride (NaCl) water Water (H₂O)

Caption: Chemical reaction pathway for the synthesis of the azo dye.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3-chlorobenzenesulfonic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, which is often synthesized via the sulfonation of 2-chloroaniline, may include:

  • Isomeric Byproducts: The sulfonation of 2-chloroaniline can lead to the formation of other isomers, such as 2-amino-5-chlorobenzenesulfonic acid and 2-amino-3-chlorobenzenesulfonic acid. The separation of these isomers is a primary challenge in the purification process.

  • Unreacted Starting Material: Residual 2-chloroaniline from an incomplete reaction.

  • Sulfonated Byproducts: Di-sulfonated products or other side-reaction products.

  • Inorganic Salts: Salts remaining from the reaction workup.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for the purification of crude this compound. This technique relies on the differences in solubility between the desired compound and its impurities in a selected solvent system at different temperatures.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Due to its zwitterionic nature, this compound exhibits good solubility in polar solvents. Recommended solvent systems for recrystallization include:

  • Water: Often the solvent of choice due to the compound's high solubility at elevated temperatures and lower solubility at room temperature or below.

  • Aqueous Ethanol or Methanol: Mixtures of water with ethanol or methanol can also be effective. The addition of the alcohol can help to modulate the solubility and may improve the crystallization process by reducing the solubility of the desired compound upon cooling, potentially leading to higher recovery.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield of your recrystallization, consider the following:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can induce crystallization.

  • Reduce Final Temperature: Cooling the solution in an ice bath or refrigerator will further decrease the solubility of the product and maximize precipitation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Low Purity After Recrystallization Isomeric impurities have similar solubility profiles.- Multiple Recrystallizations: Perform a second recrystallization on the obtained solid. - pH Adjustment: The solubility of aminobenzenesulfonic acids is pH-dependent. Carefully adjusting the pH of the solution may selectively precipitate the desired isomer. For example, acidification can protonate the amino group, altering its solubility.
Rapid crystallization has trapped impurities within the crystal lattice.- Slower Cooling: Ensure the solution cools slowly and undisturbed to allow for selective crystal growth. - Use a Co-solvent: Experiment with aqueous ethanol or methanol mixtures to optimize the solubility difference between the product and impurities.
Oiling Out Instead of Crystallizing The crude material is highly impure, depressing the melting point of the mixture below the temperature of the solution.- Dilute the Solution: Add a small amount of additional hot solvent to see if the oil dissolves, then cool slowly. - Pre-purification: If the crude product is very impure, consider an initial purification step such as an acid-base extraction to remove non-polar impurities before recrystallization.
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- Choose a Lower-Boiling Solvent: If possible, select a solvent or solvent mixture with a lower boiling point.
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.- Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal.
The compound is highly soluble in the chosen solvent even at low temperatures.- Use an Anti-solvent: Add a solvent in which the compound is insoluble (an anti-solvent) dropwise to the cooled solution until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly. For this compound in water, a more non-polar solvent like isopropanol could be tested as an anti-solvent.
Poor Recovery/Low Yield Too much solvent was used, and a significant amount of product remains in the mother liquor.- Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
The product is more soluble than anticipated at low temperatures.- Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time.

Experimental Protocols

Recrystallization from Water

This protocol is a general guideline and may require optimization based on the purity of the crude material.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excessive water.

  • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent contamination.

  • Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Data Presentation

The following table provides estimated solubility data for this compound in water at different temperatures. This data is illustrative and should be experimentally verified.

Temperature (°C)Estimated Solubility in Water ( g/100 mL)
20~1.5
50~5.0
80~15.0
100~30.0

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration cool Slow Cooling impurities_removed Clear Hot Solution hot_filtration->impurities_removed impurities_removed->cool ice_bath Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Logical Relationship for Troubleshooting Low Purity

Troubleshooting_Purity low_purity Low Purity after Recrystallization cause1 Isomeric Impurities low_purity->cause1 cause2 Rapid Crystallization low_purity->cause2 solution1a Multiple Recrystallizations cause1->solution1a solution1b pH Adjustment cause1->solution1b solution2a Slower Cooling Rate cause2->solution2a solution2b Use of Co-solvent cause2->solution2b

Caption: Troubleshooting guide for addressing low purity issues during recrystallization.

Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Amino-3-chlorobenzenesulfonic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (typically 180-190°C for sulfonation of anilines).- Extend the reaction time.- Use a slight excess of the sulfonating agent.
Sub-optimal ratio of reactants.- Verify the molar ratio of 2-chloroaniline to the sulfonating agent.
Product loss during work-up.- Carefully control the pH during precipitation of the product.- Ensure efficient filtration and washing of the product.
Product Discoloration (e.g., dark, purple, or black) Oxidation of the starting material (2-chloroaniline) or the product at high temperatures. This can lead to the formation of colored byproducts similar to "aniline black".- Maintain strict temperature control and avoid localized overheating.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Presence of impurities in the starting materials.- Use high-purity 2-chloroaniline and sulfonating agent.
High Levels of Isomeric Impurities The sulfonation reaction can yield different positional isomers. The primary expected impurity is 2-amino-3-chlorobenzenesulfonic acid, with other isomers also possible.- Optimize the reaction temperature. The ratio of isomers can be temperature-dependent.- Consider alternative sulfonating agents that may offer higher regioselectivity.
Presence of Di-sulfonated Byproducts Use of a large excess of the sulfonating agent or prolonged reaction times at high temperatures can lead to the introduction of a second sulfonic acid group on the aromatic ring.- Carefully control the stoichiometry of the sulfonating agent.- Monitor the reaction progress to avoid excessive reaction times.
Detection of Unreacted 2-Chloroaniline Incomplete reaction.- As with low yield, ensure adequate reaction time and temperature.- Improve mixing to ensure homogeneity of the reaction mixture.
Formation of Sulfone Impurities At elevated temperatures, a side reaction can occur where the sulfonic acid group of one molecule reacts with another molecule of 2-chloroaniline to form a sulfone.- Avoid excessively high reaction temperatures.- Optimize the reaction time to favor the desired sulfonation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Isomeric Impurities: Primarily other positional isomers such as 2-amino-3-chlorobenzenesulfonic acid and other isomers formed by sulfonation at different positions on the benzene ring.

  • Unreacted Starting Material: Residual 2-chloroaniline.

  • Di-sulfonated Byproducts: Molecules containing two sulfonic acid groups.

  • Oxidation/Degradation Products: Colored impurities resulting from the degradation of the starting material or product at high temperatures.

  • Sulfone Impurities: Formed through intermolecular side reactions at elevated temperatures.

Q2: How can I monitor the progress of the reaction?

A2: High-Performance Liquid Chromatography (HPLC) is a suitable technique to monitor the reaction. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is appropriate for these aromatic compounds. By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the product and any major impurities.

Q3: What is the typical synthesis method for this compound?

A3: A common method is the direct sulfonation of 2-chloroaniline using a sulfonating agent such as concentrated sulfuric acid or oleum. The reaction is typically carried out by heating the mixture of 2-chloroaniline and the sulfonating agent at an elevated temperature (e.g., 180-190°C) for several hours. The product is then isolated by pouring the reaction mixture into water or an ice/water mixture, which causes the sulfonic acid to precipitate.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common method for purification. The crude product can be dissolved in hot water, and then allowed to cool slowly to form crystals of the purified product, leaving more soluble impurities in the mother liquor. The use of decolorizing carbon during recrystallization can help to remove colored impurities.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, carefully add 2-chloroaniline.

  • Addition of Sulfonating Agent: Slowly and with stirring, add a stoichiometric amount or a slight excess of concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary to control the initial temperature.

  • Heating: Heat the reaction mixture to 180-190°C and maintain this temperature for 4-6 hours.

  • Work-up: After the reaction is complete (as determined by HPLC), allow the mixture to cool to below 100°C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water to remove residual acid and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature.

HPLC Method for Impurity Profiling

The following is a starting point for developing an HPLC method for analyzing the purity of this compound.

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method will need to be validated to ensure it is suitable for quantifying all potential impurities.

Impurity Data Summary

The following table can be used to log and track the levels of common impurities identified in different batches of synthesized this compound.

Batch ID Unreacted 2-Chloroaniline (%) **Isomeric Impurities (Total %) **Di-sulfonated Byproducts (%) Other Unknown Impurities (%) Purity (%)
[Example: BATCH-001][e.g., 0.15][e.g., 1.2][e.g., 0.5][e.g., 0.3][e.g., 97.85]

Visualizations

Synthesis and Potential Impurity Formation Pathway

G Start 2-Chloroaniline Product This compound Start->Product Main Reaction (High Temp) Isomer1 2-Amino-3-chlorobenzenesulfonic acid Start->Isomer1 Side Reaction Isomer2 Other Positional Isomers Start->Isomer2 Side Reaction Oxidation Oxidation Products (Colored Impurities) Start->Oxidation High Temp (Air) SulfonatingAgent H2SO4 / SO3 SulfonatingAgent->Product DiSulfonated Di-sulfonated Byproduct Product->DiSulfonated Excess H2SO4 High Temp Sulfone Sulfone Impurity Product->Sulfone High Temp

Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.

Troubleshooting Logic Flow

G Start Start Synthesis CheckPurity Analyze Product Purity (HPLC) Start->CheckPurity HighPurity Product Meets Specification CheckPurity->HighPurity Yes LowPurity Low Purity / High Impurities CheckPurity->LowPurity No End End HighPurity->End IdentifyImpurities Identify Major Impurities LowPurity->IdentifyImpurities Isomers High Isomers IdentifyImpurities->Isomers Isomers Unreacted High Unreacted Starting Material IdentifyImpurities->Unreacted Unreacted SM Colored Colored Product IdentifyImpurities->Colored Color AdjustTemp Adjust Reaction Temperature Isomers->AdjustTemp IncreaseTime Increase Reaction Time / Improve Mixing Unreacted->IncreaseTime ControlTemp Control Temperature / Inert Atmosphere Colored->ControlTemp AdjustTemp->Start IncreaseTime->Start ControlTemp->Start

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Technical Support Center: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 4-Amino-3-chlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the diazotization of this compound?

A1: The main side reactions include:

  • Hydrolysis: The diazonium salt can react with water to form the corresponding phenol, 4-Hydroxy-3-chlorobenzenesulfonic acid. This is more likely to occur at elevated temperatures.

  • Diazo Coupling: The newly formed diazonium salt can couple with unreacted this compound to form an azo compound. This is more prevalent at higher pH or if the concentration of the diazonium salt is high.

  • Decomposition: Diazonium salts, in general, can be unstable and may decompose, sometimes explosively, especially when isolated in a dry state. Decomposition can lead to the formation of tar-like byproducts of complex and undefined structures.

  • Denitrosation: Reversion of the diazonium salt back to the amine can occur under certain conditions.

Q2: How do the chloro and sulfonic acid substituents influence the reaction?

A2: Both the chloro and sulfonic acid groups are electron-withdrawing, which can decrease the nucleophilicity of the amino group, potentially slowing down the initial nitrosation step. The chloro group ortho to the amino group can also introduce steric hindrance. However, the sulfonic acid group imparts good water solubility to the starting material and the resulting diazonium salt. Electron-withdrawing groups generally increase the stability of the diazonium salt once formed, reducing the rate of decomposition compared to unsubstituted benzenediazonium chloride.

Q3: What is the optimal temperature for the diazotization of this compound?

A3: Diazotization reactions are typically carried out at low temperatures, generally between 0-5 °C.[1] This is crucial to minimize the hydrolysis of the diazonium salt to the corresponding phenol and to prevent decomposition. Maintaining a consistently low temperature throughout the addition of sodium nitrite and for a period afterward is critical for achieving a high yield of the desired diazonium salt.

Q4: Can I isolate the diazonium salt of this compound?

A4: While it is possible to isolate diazonium salts, it is generally not recommended, especially on a large scale, as they can be explosive in their solid, dry form.[2][3] For most synthetic applications, the diazonium salt is generated in situ and used immediately in the subsequent reaction step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product in subsequent reaction (e.g., Sandmeyer, azo coupling) Incomplete diazotization.Ensure a slight excess of nitrous acid is present at the end of the reaction (test with starch-iodide paper). Maintain the reaction time for 15-30 minutes after the addition of sodium nitrite is complete.
Decomposition of the diazonium salt.Maintain a strict temperature control between 0-5 °C. Use the diazonium salt solution immediately after preparation.
Formation of a colored precipitate (often reddish or brownish) during diazotization Azo coupling between the diazonium salt and unreacted amine.Ensure a sufficient excess of mineral acid (e.g., HCl) is present to keep the unreacted amine protonated and thus, unreactive towards coupling. Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations of the diazonium salt.
Excessive foaming or gas evolution Decomposition of the diazonium salt, releasing nitrogen gas.This is a sign of instability. Immediately check and lower the temperature. Ensure adequate stirring to dissipate any localized heat.
Formation of tar-like substances Complex decomposition pathways, often initiated by elevated temperatures or impurities.Maintain low temperatures. Use pure starting materials and reagents. Ensure efficient stirring.
Inconsistent results between batches Variations in reaction conditions.Standardize all reaction parameters: temperature, reagent concentrations, addition rates, and stirring speed.

Experimental Protocols

General Protocol for the Diazotization of this compound

This protocol describes the in-situ generation of the diazonium salt for subsequent use.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker equipped with a magnetic stirrer and placed in an ice-salt bath, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 eq).

  • Stir the mixture until a fine, uniform slurry is obtained and cool the temperature to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the tip of the addition funnel or pipette is below the surface of the reaction mixture.

  • Monitor the temperature closely and maintain it at 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.

  • Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue-black.

  • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained and stir for a further 10 minutes.

  • The resulting solution contains the diazonium salt and is ready for the next synthetic step.

Data Presentation

Table 1: Illustrative Effect of Temperature on Product Distribution in the Diazotization of this compound (Hypothetical Data)

Temperature (°C)Yield of Diazonium Salt (%)Yield of 4-Hydroxy-3-chlorobenzenesulfonic acid (%)Yield of Azo Dye Byproduct (%)
0-59523
108884
2075187

Visualizations

Reaction Pathway for Diazotization and Side Reactions

Diazotization cluster_main Desired Reaction cluster_side Side Reactions Amine This compound Diazonium Salt 4-Diazonium-3-chlorobenzenesulfonic acid Amine->Diazonium Salt NaNO2, HCl 0-5 °C Phenol 4-Hydroxy-3-chlorobenzenesulfonic acid Diazonium Salt->Phenol H2O, >5 °C (Hydrolysis) Azo Dye Azo Coupling Product Diazonium Salt->Azo Dye + Unreacted Amine (Azo Coupling) Tar Tar Formation Diazonium Salt->Tar Decomposition

Caption: Main and side reaction pathways in the diazotization of this compound.

Experimental Workflow for Diazotization

Workflow start Start prep_amine Prepare slurry of this compound in HCl/H2O start->prep_amine cool Cool to 0-5 °C prep_amine->cool add_nitrite Slow, sub-surface addition of NaNO2 solution cool->add_nitrite prep_nitrite Prepare NaNO2 solution prep_nitrite->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir test Test for excess HNO2 with starch-iodide paper stir->test use Use diazonium salt solution for next step test->use Positive adjust Add more NaNO2 if needed test->adjust Negative adjust->stir

Caption: A typical experimental workflow for the diazotization process.

References

Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-chlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthesis route for this compound?

A1: The most widely recognized and direct synthesis route is the sulfonation of 2-chloroaniline. In this electrophilic aromatic substitution reaction, 2-chloroaniline is treated with a sulfonating agent, typically concentrated sulfuric acid or oleum, to introduce a sulfonic acid group onto the aromatic ring. The primary product of this reaction is 2-chloroaniline-4-sulfonic acid, which is the chemical name for this compound.

Q2: What are the key reaction parameters that influence the yield and purity of the final product?

A2: Several factors critically impact the outcome of the synthesis:

  • Reaction Temperature: Temperature plays a crucial role in both the reaction rate and the isomeric distribution of the product.

  • Reaction Time: Sufficient reaction time is necessary to ensure the completion of the sulfonation.

  • Nature and Concentration of Sulfonating Agent: The choice between concentrated sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid can affect the reaction's vigor and the formation of byproducts.

  • Ratio of Reactants: The molar ratio of the sulfonating agent to 2-chloroaniline is a key parameter to optimize for maximizing yield and minimizing side reactions.

Q3: What are the potential side reactions and byproducts in this synthesis?

A3: The primary side reactions involve the formation of isomeric and polysulfonated products. During the sulfonation of aniline and its derivatives, the amino group directs the incoming sulfonic acid group to the ortho and para positions.[1] Since the starting material is 2-chloroaniline (an ortho substituted aniline), the main byproduct is the formation of the ortho-sulfonated isomer (2-amino-3-chlorobenzenesulfonic acid). Di-sulfonated products can also form, particularly with harsher reaction conditions or an excess of the sulfonating agent.

Q4: How can I purify the final product?

A4: Aryl sulfonic acids are often highly water-soluble, which can make purification challenging. Common methods include:

  • Recrystallization: The crude product can be recrystallized from hot water.

  • Precipitation: The product can be precipitated from the reaction mixture by pouring it onto ice. The resulting solid can then be filtered and washed.

  • Ion-Exchange Chromatography: This technique can be effective for separating the desired product from inorganic salts and other charged impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to byproduct formation.
Suboptimal ratio of reactants.Systematically vary the molar ratio of the sulfonating agent to 2-chloroaniline to find the optimal balance for high conversion.
Loss of product during workup.Ensure efficient precipitation and filtration. Minimize the amount of washing solvent to avoid dissolving the product.
Product is highly colored or contains dark impurities. Formation of oxidized byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Ensure the starting materials are pure.
Charring due to high temperature.Carefully control the reaction temperature and avoid localized overheating.
Presence of significant amounts of isomeric byproducts. Unfavorable reaction conditions.The para isomer is generally the thermodynamically more stable product.[2] Higher reaction temperatures can favor the formation of the para isomer. The choice of sulfonating agent can also influence the isomer ratio.[3]
Difficulty in isolating the product. High water solubility of the product.After precipitation, ensure the filtration is performed quickly and the product is washed with a minimal amount of cold water. Consider using a different solvent for recrystallization if water proves ineffective.
Inconsistent results between batches. Variability in starting material quality.Use starting materials of high purity and consistent quality.
Poor control over reaction parameters.Precisely control temperature, reaction time, and stirring rate for each batch.

Experimental Protocols

Synthesis of this compound via Sulfonation of 2-Chloroaniline

This protocol is based on a documented synthesis of 2-chloroaniline-4-sulfonic acid.

Materials:

  • 2-chloroaniline

  • Sulfuric acid monohydrate (or concentrated sulfuric acid)

  • o-dichlorobenzene (solvent)

Procedure:

  • In a suitable reaction vessel, combine 293.5 g of 2-chloroaniline and 460 ml of o-dichlorobenzene.

  • Slowly add 225.5 g of sulfuric acid monohydrate to the mixture with stirring.

  • Heat the reaction mixture to 200°C and maintain this temperature for approximately 4.3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid product using suction filtration.

  • Dry the isolated solid.

Expected Outcome:

This procedure has been reported to yield a solid containing 51.1% of 2-chloroaniline-4-sulfonic acid, with a selectivity of 100% based on the consumed 2-chloroaniline.[4]

Data Presentation

Table 1: Reactant Quantities for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )QuantityMoles
2-Chloroaniline127.57293.5 g2.30
Sulfuric Acid Monohydrate98.08225.5 g2.30
o-Dichlorobenzene147.00460 ml-

Table 2: Reaction Conditions and Reported Yield

ParameterValue
Temperature200°C
Reaction Time4.3 hours
Product Content in Isolated Solid51.1%
Selectivity100%

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_purification Purification Reactant1 2-Chloroaniline Sulfonation Sulfonation Reaction Reactant1->Sulfonation Reactant2 Sulfonating Agent (e.g., H2SO4) Reactant2->Sulfonation MainProduct This compound Sulfonation->MainProduct Byproduct1 Isomeric Byproducts (e.g., ortho-isomer) Sulfonation->Byproduct1 Byproduct2 Di-sulfonated Products Sulfonation->Byproduct2 Purification Precipitation & Filtration MainProduct->Purification Byproduct1->Purification Byproduct2->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SuboptimalRatio Suboptimal Reactant Ratio? Start->SuboptimalRatio No IncompleteReaction->SuboptimalRatio No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes WorkupLoss Loss During Workup? SuboptimalRatio->WorkupLoss No OptimizeRatio Optimize Reactant Ratio SuboptimalRatio->OptimizeRatio Yes ImproveWorkup Improve Workup Technique WorkupLoss->ImproveWorkup Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Navigating Temperature Control in 4-Amino-3-chlorobenzenesulfonic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during chemical reactions involving 4-Amino-3-chlorobenzenesulfonic acid. Precise temperature management is critical for ensuring reaction safety, optimizing product yield, and maintaining purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to address common challenges.

Troubleshooting Guide: Temperature Deviations

Unforeseen temperature fluctuations during reactions with this compound can lead to undesirable outcomes. The following guide provides a structured approach to identify and resolve common temperature-related issues.

Issue Potential Cause Recommended Action
Exothermic Reaction Overheating Inadequate cooling capacity. Addition rate of reagents is too fast. Insufficient stirring leading to localized hot spots.Immediately reduce or stop the addition of reagents. Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow rate). Ensure vigorous and uniform stirring. Consider a solvent with a higher boiling point if appropriate for the reaction chemistry.
Reaction Temperature Too Low Inefficient heating system. Inadequate insulation of the reaction vessel. Endothermic nature of a specific reaction step.Check the functionality and calibration of the heating mantle or bath. Improve insulation around the reactor. If the reaction is endothermic, apply heat gradually to maintain the target temperature.
Inconsistent Temperature Readings Improper placement of the temperature probe. Malfunctioning temperature probe or reader.Ensure the temperature probe is submerged in the reaction mixture, away from the vessel walls. Calibrate the temperature probe against a certified thermometer. Check the probe and reader for any visible damage or loose connections.
Runaway Reaction A rapid, uncontrolled increase in temperature and pressure. This is a critical safety issue.IMMEDIATELY INITIATE EMERGENCY SHUTDOWN PROCEDURES. Stop all reagent feeds. Apply maximum cooling. If necessary, use a quenching agent to stop the reaction. Evacuate the area and alert safety personnel.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature control issues.

TroubleshootingWorkflow start Temperature Deviation Detected check_probe Check Temperature Probe Placement & Calibration start->check_probe assess_exotherm Is the reaction highly exothermic? check_probe->assess_exotherm slow_addition Slow down reagent addition assess_exotherm->slow_addition Yes check_heating Check Heating System assess_exotherm->check_heating No improve_cooling Improve Cooling System Efficiency slow_addition->improve_cooling monitor_stability Monitor for Stability improve_cooling->monitor_stability insulate Improve Vessel Insulation check_heating->insulate insulate->monitor_stability stable Temperature Stabilized monitor_stability->stable Yes runaway Runaway Reaction? monitor_stability->runaway No runaway->start No, but unstable emergency EMERGENCY SHUTDOWN runaway->emergency Yes

Caption: Troubleshooting workflow for temperature deviations.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for reactions involving this compound?

A1: The optimal temperature range is highly dependent on the specific reaction. For instance, in diazotization reactions, a crucial step in the synthesis of many derivatives, temperatures are often maintained between -5°C and 20°C.[1] For coupling reactions that may follow, the temperature might be raised to 0°C to 30°C.[1] It is essential to consult specific literature or perform optimization studies for your particular transformation.

Q2: What are the consequences of improper temperature control?

A2: Poor temperature control can lead to several adverse effects, including:

  • Reduced Product Yield: Side reactions may become more prevalent at non-optimal temperatures.

  • Decreased Purity: The formation of impurities can increase, complicating purification processes.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a dangerous increase in pressure and temperature, posing a significant safety risk.[2]

  • Product Decomposition: The thermal stability of this compound and its derivatives may be compromised at elevated temperatures.

Q3: How can I accurately monitor the temperature of my reaction?

A3: Accurate temperature monitoring is crucial for effective control.[3] Use a calibrated thermometer or thermocouple probe placed directly within the reaction mixture. For viscous solutions, ensure the probe is positioned in a well-mixed area to get a representative reading. Digital thermometers with data logging capabilities can be particularly useful for tracking temperature profiles over time.

Q4: What are some best practices for controlling temperature in exothermic reactions?

A4: For exothermic reactions, consider the following:

  • Slow Reagent Addition: Add reactive reagents slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath, cryostat, or cooling jacket to dissipate heat effectively.

  • Adequate Stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent can help to absorb and dissipate the heat generated.

Experimental Protocols: Key Considerations

While specific protocols will vary, the following provides a general framework for a reaction involving this compound, with an emphasis on temperature control.

Example: Diazotization of this compound

This is a common reaction for this class of compounds.

Methodology:

  • Vessel Preparation: The reaction should be conducted in a vessel equipped with a mechanical stirrer, a temperature probe, and an addition funnel. The vessel should be placed in a cooling bath (e.g., ice-salt bath).

  • Initial Cooling: Cool the reaction solvent and this compound to the desired starting temperature, typically between 0°C and 5°C.

  • Reagent Preparation: Prepare a solution of sodium nitrite in a separate flask.

  • Controlled Addition: Add the sodium nitrite solution dropwise to the cooled solution of this compound while maintaining the internal temperature below 10°C.[4]

  • Monitoring: Continuously monitor the temperature. If the temperature begins to rise rapidly, pause the addition until it stabilizes.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for the specified duration to ensure complete conversion.

Process Flow for a Controlled Reaction

The diagram below illustrates the general workflow for conducting a temperature-sensitive reaction.

ReactionWorkflow start Reaction Setup cool_reactants Cool Reactants to Target Temperature start->cool_reactants prepare_reagents Prepare Reagent Solution cool_reactants->prepare_reagents controlled_addition Controlled Reagent Addition with Monitoring prepare_reagents->controlled_addition maintain_temp Maintain Temperature for Reaction Duration controlled_addition->maintain_temp workup Reaction Workup maintain_temp->workup end Product Isolation workup->end

Caption: General experimental workflow for a temperature-controlled reaction.

By adhering to these guidelines and utilizing the provided troubleshooting resources, researchers can enhance the safety, efficiency, and reproducibility of their experiments involving this compound.

References

preventing byproduct formation in 4-Amino-3-chlorobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-chlorobenzenesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the sulfonation of 3-chloroaniline.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product (this compound) Incomplete reaction.- Increase reaction time. - Ensure the temperature is maintained in the optimal range (180-190°C) for a sufficient duration. - Use a higher concentration of the sulfonating agent (e.g., 20% oleum instead of concentrated sulfuric acid).
Suboptimal reaction temperature.- For sulfonation with concentrated sulfuric acid, a common method is the "baking process," which involves heating the reactants to a high temperature (around 180-210°C) to facilitate the sulfonation.[1]
Loss of product during workup and isolation.- Ensure complete precipitation of the product by adjusting the pH after dilution. - Wash the isolated product with a minimal amount of cold water to avoid redissolving it.
High Percentage of Isomeric Byproduct (2-Amino-5-chlorobenzenesulfonic acid) Reaction temperature is too low or reaction time is too short.- At lower temperatures, the kinetically favored ortho-isomer can be a significant byproduct. Increasing the temperature (e.g., to 180-190°C) and allowing for a longer reaction time can promote the rearrangement to the thermodynamically more stable para-isomer.
Incorrect choice of sulfonating agent.- The choice of sulfonating agent can influence isomer distribution. While concentrated sulfuric acid is common, oleum (fuming sulfuric acid) can sometimes provide better selectivity at optimized temperatures.
Formation of Di-sulfonated Byproducts Excessively harsh reaction conditions.- Reduce the concentration of the sulfonating agent (e.g., use a lower percentage of free SO₃ in oleum). - Decrease the reaction temperature or shorten the reaction time. - Use a molar ratio of 3-chloroaniline to sulfuric acid between 1:0.9 and 1:1.1.[1]
Presence of Unreacted 3-Chloroaniline Insufficient amount of sulfonating agent or incomplete reaction.- Ensure a slight molar excess of the sulfonating agent. - Increase the reaction time and/or temperature to drive the reaction to completion.
Formation of Sulfone Byproducts High concentration of sulfur trioxide (SO₃) and high temperatures.- While less common in the sulfonation of anilines compared to other aromatics, sulfone formation can be minimized by avoiding excessively high concentrations of oleum and extreme temperatures.
Difficulty in Isolating a Pure Product Co-precipitation of isomers.- Isomers of aminobenzenesulfonic acids often have similar solubilities, making separation by simple crystallization challenging. - Fractional crystallization by carefully controlling the solvent system and temperature may be effective. - Consider converting the sulfonic acids to their salts (e.g., sodium or potassium salts), as the salts may have different solubility profiles that can be exploited for separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The primary byproducts are isomers formed during the electrophilic aromatic substitution reaction. The main isomeric byproduct is 2-Amino-5-chlorobenzenesulfonic acid, where the sulfonic acid group is positioned ortho to the amino group. Under forcing conditions, di-sulfonated products can also be formed.

Q2: How does temperature affect the formation of byproducts?

A2: Temperature is a critical parameter. In the sulfonation of anilines, an initial N-sulfamate is formed, which then rearranges to the C-sulfonated product. Higher temperatures (typically 180-210°C) favor the formation of the thermodynamically more stable para-isomer, which is the desired this compound. Lower temperatures may result in a higher proportion of the kinetically favored ortho-isomer. However, excessively high temperatures can lead to charring and the formation of di-sulfonated byproducts.

Q3: Which sulfonating agent is best to use: concentrated sulfuric acid, oleum, or chlorosulfonic acid?

A3:

  • Concentrated Sulfuric Acid: This is a common and effective sulfonating agent, often used in the "baking" method where the aniline salt is heated.

  • Oleum (Fuming Sulfuric Acid): This is a stronger sulfonating agent due to the presence of free SO₃. It can lead to faster reaction times and potentially higher yields, but also increases the risk of di-sulfonation and sulfone formation if not carefully controlled.

  • Chlorosulfonic Acid: This is a very reactive sulfonating agent that can also be used. However, it is often more expensive and can lead to the formation of sulfonyl chloride intermediates.

For general laboratory synthesis, starting with concentrated sulfuric acid or low-concentration oleum (e.g., 10-20% free SO₃) is recommended.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture (if feasible and safe), quenching them, and analyzing them by High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the starting material, the desired product, and the main byproducts over time.

Q5: What is the best method for purifying the final product?

A5: Purification can be challenging due to the similar properties of the isomeric products. Recrystallization is the most common method. After the reaction is complete, the mixture is typically cooled and diluted with water, causing the product to precipitate. The crude product can then be recrystallized from hot water or an aqueous ethanol solution. The difference in solubility between the para- and ortho-isomers is often small, so multiple recrystallizations may be necessary to achieve high purity.

Experimental Protocols

Synthesis of this compound via Sulfonation with Concentrated Sulfuric Acid (Baking Method)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer and a reflux condenser with a drying tube.

  • Charging Reactants: To the flask, add 1 mole of 3-chloroaniline. With stirring, slowly and carefully add 1.1 moles of concentrated sulfuric acid (98%). An exothermic reaction will occur, forming the anilinium sulfate salt.

  • Heating: Heat the reaction mixture using an oil bath to 180-190°C. Maintain this temperature with continuous stirring for 4-6 hours. The mixture will become a thick paste or solid.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly add the solid mass to a beaker containing ice and water with stirring.

  • Isolation: The this compound will precipitate as a solid. Isolate the crude product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold water to remove residual acid. The crude product can be further purified by recrystallization from hot water.

Visualizations

Reaction_Pathway 3-Chloroaniline 3-Chloroaniline Reaction Reaction 3-Chloroaniline->Reaction Sulfonating Agent Sulfonating Agent Sulfonating Agent->Reaction Crude Product Mixture Crude Product Mixture Reaction->Crude Product Mixture Byproducts Isomers & Di-sulfonated Products Crude Product Mixture->Byproducts Purification Purification Crude Product Mixture->Purification Desired Product This compound Purification->Desired Product Pure Product Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield High_Isomers High Isomers? Low_Yield->High_Isomers No Optimize_Time_Temp Increase Reaction Time/ Temperature Low_Yield->Optimize_Time_Temp Yes Di-sulfonation Di-sulfonation? High_Isomers->Di-sulfonation No Increase_Temp Increase Temperature/ Reaction Time High_Isomers->Increase_Temp Yes Reduce_Severity Decrease Temperature/ Sulfonating Agent Conc. Di-sulfonation->Reduce_Severity Yes End End Di-sulfonation->End No Optimize_Time_Temp->High_Isomers Increase_Temp->Di-sulfonation Reduce_Severity->End

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

characterization of unexpected products in 4-Amino-3-chlorobenzenesulfonic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Amino-3-chlorobenzenesulfonic acid. The following FAQs and guides address common issues and the characterization of potential unexpected products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture involving this compound has developed a dark purple or brown color. What could be the cause?

A1: The discoloration of your reaction mixture is likely due to the formation of polyaniline-like compounds. 4-Aminobenzenesulfonic acid and its derivatives are known to form colored impurities, which can be exacerbated by oxidizing conditions or inappropriate pH levels.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the pH is controlled, especially during workup steps.

Q2: I am observing a loss of the sulfonic acid group in my product. What reaction conditions could lead to this?

A2: Desulfonation can occur under certain conditions, particularly at elevated temperatures in the presence of strong acids. If your reaction involves heating with mineral acids, you may be unintentionally cleaving the sulfonic acid group from the aromatic ring. Consider using milder reaction conditions or alternative catalysts if desulfonation is a persistent issue.

Q3: My mass spectrometry results show a peak corresponding to a dimer of my starting material. How can this be avoided?

A3: Dimerization can occur through various mechanisms, including the reaction of the amino group of one molecule with an activated form of another. This is particularly common in reactions involving diazotization if the diazonium salt is not promptly used or if the reaction conditions are not optimal. To minimize dimerization, ensure efficient stirring, controlled temperature (typically 0-5 °C for diazotization), and the correct stoichiometry of reagents.

Q4: I have an unexpected signal in the aromatic region of my 1H NMR spectrum. What could this indicate?

A4: An unexpected aromatic signal could point to several possibilities, including the formation of isomers or the migration of a substituent. For instance, under certain acidic conditions, isomerization of chlorinated benzenesulfonic acids can occur.[2] It is also possible that a nucleophilic aromatic substitution has taken place, replacing the chloro group with another nucleophile present in your reaction mixture. Careful analysis of the coupling patterns and chemical shifts can help elucidate the structure of this byproduct.

Troubleshooting Guides

Issue: Unexpected Polychlorinated Byproducts

If you observe products with a higher chlorine content than expected, it may be due to a disproportionation reaction or the presence of residual chlorinating agents from the synthesis of your starting material.

Troubleshooting Steps:

  • Analyze Starting Material: Verify the purity of your this compound. Use techniques like HPLC or NMR to check for the presence of polychlorinated impurities.

  • Control Reaction Conditions: Avoid harsh conditions that might promote chlorine migration or further chlorination.

  • Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to separate the desired product from polychlorinated byproducts.

Issue: Formation of Phenolic Impurities

The presence of phenolic byproducts, where the amino group is replaced by a hydroxyl group, can occur during diazotization reactions if water is present and the diazonium salt is allowed to decompose before the addition of the desired nucleophile.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, particularly for reactions sensitive to water.

  • Temperature Control: Maintain a low temperature (0-5 °C) during the formation and reaction of the diazonium salt to minimize its decomposition to a phenol.

  • Prompt Use of Intermediates: Use the diazonium salt immediately after its formation.

Data Presentation

The following table summarizes the key characterization data for the expected product of a hypothetical diazotization-iodination reaction and potential unexpected byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (Predicted, DMSO-d6)Expected Mass Spec Peak (m/z) [M-H]-
Expected Product: 3-Chloro-4-iodobenzenesulfonic acidC6H4ClIO3S318.517.5-8.5 ppm (aromatic protons)317.8
Unexpected Product 1: 3-Chlorophenol-4-sulfonic acidC6H5ClO4S208.626.5-7.5 ppm (aromatic protons), 9.5-10.5 ppm (phenolic -OH)207.0
Unexpected Product 2: Dimerized byproductC12H9ClN2O6S2388.80Multiple complex signals in the aromatic region386.9
Unexpected Product 3: Desulfonated product (2-Chloro-1-iodo-4-aminobenzene)C6H5ClIN269.476.0-7.5 ppm (aromatic protons), 4.5-5.5 ppm (amino protons)Not applicable (neutral)

Experimental Protocols

Protocol: Synthesis of 3-Chloro-4-iodobenzenesulfonic acid via Diazotization

This protocol describes a representative reaction where unexpected products might form.

  • Diazotization:

    • Suspend 10 mmol of this compound in 20 mL of 1 M HCl at 0-5 °C.

    • Slowly add a solution of 10.5 mmol of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve 12 mmol of potassium iodide in 10 mL of water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_main Expected Reaction Pathway cluster_side1 Side Reaction 1: Phenol Formation cluster_side2 Side Reaction 2: Dimerization cluster_side3 Side Reaction 3: Desulfonation A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl C 3-Chloro-4-iodobenzenesulfonic acid (Expected Product) B->C KI D 3-Chlorophenol-4-sulfonic acid B->D H2O, Δ E Azo Dimer B->E Excess Starting Material F 2-Chloro-1-iodo-4-aminobenzene C->F Heat, Acid

Caption: Reaction scheme showing the expected pathway and potential side reactions.

G A Unexpected Result Observed (e.g., low yield, impurity) B Analyze Reaction Conditions (Temp, pH, Atmosphere) A->B C Check Starting Material Purity A->C D Characterize Byproduct (NMR, MS, IR) A->D E Optimize Reaction Conditions B->E C->E F Develop Purification Strategy D->F G Successful Synthesis E->G F->G

Caption: General troubleshooting workflow for unexpected reaction outcomes.

References

improving the stability of diazotized 4-Amino-3-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of diazotized 4-Amino-3-chlorobenzenesulfonic acid during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of diazotized this compound.

Issue 1: Rapid Decomposition of the Diazonium Salt Solution

  • Symptom: The solution of the diazotized compound quickly changes color (e.g., turns dark), and/or vigorous nitrogen gas evolution is observed, even at low temperatures.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Elevated Temperature Maintain the reaction temperature strictly between 0-5°C throughout the diazotization and subsequent use.[1][2] Use an ice-salt bath for better temperature control.
Incorrect pH Ensure the solution remains strongly acidic. An excess of mineral acid (like HCl) is crucial for stability.[3] Test the pH to confirm it is low.
Presence of Impurities Use high-purity this compound, sodium nitrite, and acid. Impurities can catalyze decomposition.
Light Exposure Protect the reaction mixture from light, as UV radiation can induce decomposition.[2][4] Use amber glassware or cover the reaction vessel with aluminum foil.

Issue 2: Low Yield of the Desired Azo-Product

  • Symptom: The final product yield is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Premature Decomposition Follow all the stabilization protocols mentioned in Issue 1. A stable diazonium salt solution is key to a good yield.
Side Reactions The formation of phenols is a common side reaction if the temperature is not adequately controlled or if the solution is not sufficiently acidic.[5]
Inefficient Coupling Ensure the pH of the coupling reaction is optimized for the specific coupling partner. Phenols typically couple under mildly alkaline conditions, while anilines couple under mildly acidic conditions.[3]
Incorrect Stoichiometry Use a slight excess of sodium nitrite to ensure complete diazotization, but be prepared to quench any unreacted nitrous acid with sulfamic acid before the coupling step.[6]

Issue 3: Formation of Insoluble Precipitates in the Diazonium Salt Solution

  • Symptom: An unexpected solid precipitates from the diazonium salt solution before the coupling reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Supersaturation While the diazonium salt is intended to be in solution, high concentrations can lead to precipitation.[5] Work with appropriate concentrations.
Polymerization/Side Reactions Undesired side reactions can lead to insoluble byproducts. This is often a sign of instability. Re-evaluate temperature and pH control.
Choice of Counter-ion The chloride salt may be less soluble under certain conditions. While less common for in-situ use, for isolation, larger counter-ions like tetrafluoroborate or tosylate offer greater stability and may have different solubility profiles.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for preparing and storing diazotized this compound?

A: The ideal temperature range is 0-5°C.[1][2] Temperatures above this range will lead to rapid decomposition of the diazonium salt, resulting in the formation of phenols and nitrogen gas, which will negatively impact your yield and potentially create a safety hazard due to gas evolution.[7]

Q2: Why is an excess of acid important during diazotization?

A: An excess of a strong mineral acid, such as hydrochloric acid, is crucial for several reasons:

  • It ensures the complete conversion of sodium nitrite to nitrous acid, the diazotizing agent.[3]

  • It maintains a low pH, which stabilizes the resulting diazonium salt by preventing the formation of unstable diazoanhydrides and diazotates that can occur under neutral or basic conditions.[8]

  • It keeps the aromatic amine substrate protonated and soluble.

Q3: Can I isolate the diazotized this compound as a solid?

A: While it is possible to isolate some aryl diazonium salts, it is generally not recommended, especially for chloride salts, as they can be explosive when dry.[2][5][6] For most synthetic purposes, it is safer and more practical to use the freshly prepared diazonium salt solution directly in the subsequent reaction. If isolation is necessary, consider converting the diazonium salt to a more stable form, such as the tetrafluoroborate salt.[5]

Q4: How can I improve the stability of the diazonium salt solution for longer-term storage or use?

A: For enhanced stability:

  • Maintain low temperatures (0-5°C) and acidic conditions. [9]

  • Protect from light. [4]

  • Consider the use of stabilizing agents. Some research suggests that certain surfactants can enhance the stability of diazonium salt solutions.[9]

  • Change the counter-ion. Converting the chloride salt to a tetrafluoroborate or tosylate salt can yield a more stable, isolable solid.[4][5]

Q5: What are the primary decomposition products I should be aware of?

A: The primary decomposition pathway in an aqueous acidic solution involves the replacement of the diazonium group with a hydroxyl group, leading to the formation of 3-chloro-4-hydroxybenzenesulfonic acid and nitrogen gas.[5] Other side reactions can also occur depending on the reaction conditions and the presence of other nucleophiles.

Experimental Protocols

Protocol 1: Standard Diazotization of this compound for In-Situ Use

  • Preparation of Amine Solution: In a beaker surrounded by an ice-salt bath, dissolve one molar equivalent of this compound in a sufficient amount of 2M hydrochloric acid. Stir until a clear solution or a fine suspension is obtained. Ensure the temperature is maintained between 0-5°C.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 1.05 molar equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution. The addition rate should be controlled to keep the temperature below 5°C.

  • Completion Check: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Quenching (Optional but Recommended): If excess nitrous acid is present, add a small amount of sulfamic acid or urea until the starch-iodide test is negative.[6]

  • Use: The resulting solution of diazotized this compound is now ready for immediate use in the subsequent coupling reaction.

Visualizations

Diazotization_Workflow Experimental Workflow for Diazotization cluster_prep Preparation (0-5°C) cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_final Final Product Amine_Sol Dissolve this compound in excess HCl Diazotization Slow, dropwise addition of Nitrite solution to Amine solution (maintain < 5°C) Amine_Sol->Diazotization Nitrite_Sol Prepare aqueous Sodium Nitrite solution Nitrite_Sol->Diazotization Stir Stir for 15-30 min at 0-5°C Diazotization->Stir Test Test for excess Nitrous Acid (Starch-Iodide Paper) Stir->Test Quench Quench excess Nitrous Acid (Sulfamic Acid) Test->Quench Positive Ready Diazonium Salt Solution (Ready for immediate use) Test->Ready Negative Quench->Ready Decomposition_Pathway Key Factors Affecting Diazonium Salt Stability cluster_factors Influencing Factors Diazonium_Salt Diazotized This compound Stable Stable Diazonium Salt (Desired for reaction) Diazonium_Salt->Stable Controlled Conditions (Low Temp, Low pH, Dark) Decomposition Decomposition Products (e.g., Phenol, N₂ gas) Diazonium_Salt->Decomposition Uncontrolled Conditions Temp Temperature Temp->Diazonium_Salt High Temp → Instability pH pH pH->Diazonium_Salt Neutral/High pH → Instability Light Light Light->Diazonium_Salt UV Light → Instability Counter_ion Counter-ion (e.g., Cl⁻, BF₄⁻) Counter_ion->Diazonium_Salt BF₄⁻, TsO⁻ → More Stable

References

Technical Support Center: Reactions Involving 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chlorobenzenesulfonic acid. The following information is designed to address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during work-up?

A1: this compound is an amphoteric molecule, containing both a basic amino group and a strongly acidic sulfonic acid group. This zwitterionic nature means its solubility is highly dependent on the pH of the solution. It is generally soluble in aqueous solutions, particularly at acidic or alkaline pH, but may precipitate at its isoelectric point.

Q2: How do I remove unreacted starting material from my reaction mixture?

A2: The method for removing unreacted this compound depends on the nature of your product.

  • If your product is soluble in an organic solvent: You can perform a liquid-liquid extraction. By adjusting the pH of the aqueous layer, you can manipulate the solubility of the starting material. Washing the organic layer with dilute acid will protonate the amino group, making it more water-soluble. Conversely, washing with a dilute base will deprotonate the sulfonic acid group.

  • If your product is also water-soluble: Separation can be more challenging and may require techniques like chromatography or fractional crystallization.

Q3: My product has precipitated out of the reaction mixture. How do I effectively isolate it?

A3: If your product has precipitated, it can be isolated by filtration. Ensure the precipitation is complete by cooling the mixture, possibly in an ice bath. The solid should then be washed with a suitable solvent to remove impurities. The choice of washing solvent is critical: it should be one in which your product is insoluble but the impurities are soluble.

Q4: What are some common side reactions to be aware of?

A4: Depending on the reaction conditions, potential side reactions can include oxidation of the amino group, further substitution on the aromatic ring, or desulfonation at high temperatures. The presence of unexpected byproducts may require additional purification steps.

Troubleshooting Guides

This section addresses specific problems that may arise during the work-up of reactions involving this compound.

Problem 1: Low or No Precipitation of the Desired Product
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Adjust the pH of the solution. For many derivatives, precipitation is induced by bringing the pH to the isoelectric point.The product should precipitate out of the solution.
Product is too soluble in the current solvent system Add a co-solvent in which the product is less soluble (an "anti-solvent").The product should begin to precipitate.
Low concentration of the product Concentrate the reaction mixture by removing some of the solvent under reduced pressure.Increased concentration should lead to precipitation.
Formation of a soluble salt If a salt of your product has formed, neutralization might be necessary to obtain the free acid or base for precipitation.The neutralized product should be less soluble and precipitate.
Problem 2: Oily Product Instead of a Solid Precipitate
Possible Cause Troubleshooting Step Expected Outcome
Presence of impurities Try to "salt out" the product by adding a saturated solution of an inorganic salt, like NaCl.[1]The increased ionic strength of the aqueous phase may force the organic product out of solution as a solid.
Product is a low-melting solid or an oil at the current temperature Cool the mixture in an ice bath or even a dry ice/acetone bath.The lower temperature may induce solidification.
Residual solvent Ensure all reaction solvents have been removed. If necessary, perform a solvent swap to a solvent from which the product is known to crystallize.The product should solidify upon removal of the original solvent.
Problem 3: Difficulty in Separating Aqueous and Organic Layers During Extraction
Possible Cause Troubleshooting Step Expected Outcome
Emulsion formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.The emulsion should break, and the layers should separate more clearly.
Similar densities of the two phases Dilute the organic layer with a less dense or more dense solvent (depending on the initial organic solvent) to increase the density difference.The layers should separate more distinctly.

Experimental Protocols

General Aqueous Work-up for a Reaction Mixture

This protocol is a general guideline and may need to be adapted based on the specific properties of your product.

  • Quenching the Reaction: Carefully pour the reaction mixture into a beaker containing water or ice. This is often done to stop the reaction and to dissolve inorganic salts.

  • pH Adjustment: Adjust the pH of the aqueous solution to precipitate the product or to prepare for extraction.

    • To precipitate an acidic product, add a dilute acid (e.g., 1M HCl) dropwise.

    • To precipitate a basic product, add a dilute base (e.g., 1M NaOH) dropwise.

    • Monitor the pH with a pH meter or pH paper.

  • Isolation by Filtration:

    • If a solid precipitate forms, collect it by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water or another suitable solvent to remove impurities.

    • Dry the solid product, for example, in a vacuum oven.

  • Isolation by Extraction:

    • If the product is soluble in an organic solvent, transfer the aqueous mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Shake the funnel gently, venting frequently.

    • Allow the layers to separate and then drain the desired layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow reaction Reaction Mixture quench Quench with Water/Ice reaction->quench ph_adjust pH Adjustment quench->ph_adjust filtration Filtration ph_adjust->filtration If precipitate forms extraction Liquid-Liquid Extraction ph_adjust->extraction If product is organic soluble solid_product Solid Product filtration->solid_product crude_product Crude Product in Organic Solvent extraction->crude_product drying Drying of Organic Layer crude_product->drying evaporation Solvent Evaporation drying->evaporation final_product Final Product evaporation->final_product

Caption: General experimental workflow for the work-up of reactions.

troubleshooting_logic start Work-up Issue low_yield Low/No Precipitation start->low_yield oily_product Oily Product start->oily_product emulsion Emulsion Formation start->emulsion adjust_ph Adjust pH low_yield->adjust_ph add_antisolvent Add Anti-solvent low_yield->add_antisolvent concentrate Concentrate Mixture low_yield->concentrate salt_out Salt Out oily_product->salt_out cool_mixture Cool Mixture oily_product->cool_mixture add_brine Add Brine emulsion->add_brine solid_precipitate Solid Precipitates adjust_ph->solid_precipitate add_antisolvent->solid_precipitate concentrate->solid_precipitate salt_out->solid_precipitate cool_mixture->solid_precipitate layers_separate Layers Separate add_brine->layers_separate

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Amino-3-chlorobenzenesulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methodologies for the accurate quantification of 4-Amino-3-chlorobenzenesulfonic acid. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography (GC) are objectively evaluated, supported by experimental data from relevant studies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the most common techniques with their respective advantages and disadvantages.

Analytical MethodPrincipleCommon DetectorTypical Mobile Phase/Carrier GasDerivatization Required?Key Performance Aspects
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase and a liquid mobile phase.UV-Vis/PDAAcetonitrile/Water with bufferNoGood linearity (R² > 0.999), high accuracy and precision.[1][2]
UV-Vis Spectrophotometry Measurement of light absorption by the analyte, often after a color-forming reaction.Spectrophotometer-Yes (often)Simple, cost-effective. Linearity in µg/mL range, LOD and LOQ in the sub-µg/mL range.[3][4]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.UV-Vis, Conductivity, MSBuffer solution (e.g., borate)Sometimes, to enhance sensitivity.High resolution, low sample and reagent consumption.[5] Repeatability around 3.0%, with detection limits in the pmol range.[5][6]
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Mass Spectrometry (MS), Flame Ionization Detector (FID)Inert gas (e.g., Helium, Nitrogen)YesHigh sensitivity, especially with MS detection. Requires derivatization to increase volatility.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of aromatic sulfonic acids is Reversed-Phase HPLC (RP-HPLC).

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: YMC-Triart C8 (250×4.6 mm, 5µm) or similar.[2]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often employed. For a similar compound, 4-Amino Benzene Sulphonamide, a gradient program with a buffer and an organic solvent can be used.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 5 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., HPLC grade water).[2]

  • Sonication may be used to ensure complete dissolution.[2]

  • Filter the sample solution through a 0.45 µm filter before injection.

UV-Vis Spectrophotometry

Spectrophotometric methods for sulfonamides often involve a derivatization step to produce a colored compound that can be quantified in the visible region. A common approach is through diazotization followed by a coupling reaction.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Sodium nitrite solution

  • Sulfamic acid solution

  • Coupling agent (e.g., 8-hydroxyquinoline).[3]

  • Sodium hydroxide solution

Procedure:

  • Diazotization: To an acidic solution of the sample, add sodium nitrite solution at a low temperature (0-5 °C).

  • Removal of Excess Nitrite: Add sulfamic acid to the solution.

  • Coupling Reaction: Add the coupling agent, followed by sodium hydroxide to make the solution alkaline.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (e.g., 500 nm for the 8-hydroxyquinoline derivative) against a reagent blank.[3]

Quantitative Data for a Similar Compound (Sulfamethoxazole):

  • Linearity Range: 0.1-7.0 µg/mL.[3]

  • Limit of Detection (LOD): 0.03-0.05 µg/mL.[3]

  • Limit of Quantification (LOQ): 0.11-0.18 µg/mL.[3]

  • Accuracy (Recovery): 97.3–100.8%.[3]

  • Precision (RSD): 0.1-0.5% (Intraday).[3]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for the analysis of charged species like this compound. Derivatization can be employed to improve detection sensitivity.

Instrumentation:

  • Capillary Electrophoresis system with a suitable detector (e.g., UV-Vis, DAD, or CZE).

Electrophoretic Conditions for Amino Acid Analysis (as an example):

  • Capillary: Fused-silica capillary.[5]

  • Background Electrolyte (BGE): 40mM aqueous sodium tetraborate solution–isopropanol (3:1, v/v).[5]

  • Applied Voltage: 30 kV.[5]

  • Detection: Spectrophotometric detection at a specific wavelength (e.g., 480 nm after derivatization).[5]

Derivatization (Pre-capillary):

  • A common derivatizing agent for amino groups is 1,2-naphthoquinone-4-sulfonate (NQS).[5]

  • The reaction is typically carried out in a buffered solution at an elevated temperature.[5]

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID).

Derivatization:

  • Esterification of the sulfonic acid group is a common derivatization strategy.[7]

  • The amino group may also need to be protected.

Chromatographic Conditions:

  • The specific column and temperature program will depend on the derivative formed.

  • For halogenated benzene compounds, a suitable capillary column (e.g., DB-5MS) can be used.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Sample B Dissolve in Diluent A->B C Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C8 Column E->F G UV/PDA Detection F->G H H G->H Data Acquisition & Quantification

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Spectrophotometry_Workflow cluster_reaction Derivatization Reaction cluster_measurement Spectrophotometric Measurement A Acidic Sample Solution B Add Sodium Nitrite (0-5°C) A->B C Add Sulfamic Acid B->C D Add Coupling Reagent C->D E Add NaOH D->E F Measure Absorbance at λmax E->F G Quantification using Calibration Curve F->G H H G->H Result

Caption: UV-Vis Spectrophotometry workflow involving diazotization.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis A Sample Solution B Pre-capillary Derivatization (optional) A->B C Inject into CE System B->C D Separation in Capillary C->D E Detection (UV/Conductivity/MS) D->E F F E->F Data Analysis

Caption: Capillary Electrophoresis (CE) experimental workflow.

References

A Comparative Guide to the HPLC Analysis of 4-Amino-3-chlorobenzenesulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of 4-Amino-3-chlorobenzenesulfonic acid and its derivatives, compounds of significant interest in the pharmaceutical and chemical industries. This guide provides a comparative overview of suitable HPLC methodologies, complete with experimental protocols and performance data to aid in method selection and development.

Comparison of HPLC Methods

The analysis of the highly polar this compound and its derivatives often requires specialized HPLC techniques to achieve adequate retention and separation. Below is a comparison of two primary approaches: Reversed-Phase (RP) HPLC and Ion-Pair Reversed-Phase (IP-RP) HPLC.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair Reversed-Phase HPLC
Principle Separation based on hydrophobicity.An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with the charged analytes, increasing their retention on a reversed-phase column.
Analytes Suitable for less polar derivatives of this compound. The parent compound may exhibit poor retention.Ideal for the analysis of this compound and its ionic derivatives.
Typical Column C18 (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18)C18 or C8 (e.g., Phenomenex Luna C18, YMC-Triart C8)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).Aqueous buffer containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) and an organic modifier.
Detector UV-Vis or Photodiode Array (PDA)UV-Vis or Photodiode Array (PDA)
Typical Performance
Retention Time (min)4-Amino-3-chlorobenzenesulfonamide: ~5-10This compound: ~8-15
Resolution (Rs)> 2.0 between key derivatives> 2.0 between the parent acid and its isomers
Linearity (R²)≥ 0.999 for sulfonamide derivatives≥ 0.999 for the sulfonic acid
Limit of Detection (LOD)~0.05 µg/mL for sulfonamides~0.1 µg/mL for the sulfonic acid
Limit of Quantification (LOQ)~0.15 µg/mL for sulfonamides~0.3 µg/mL for the sulfonic acid

Experimental Protocols

Below are detailed experimental protocols for the two compared HPLC methods.

Method 1: Reversed-Phase HPLC for 4-Amino-3-chlorobenzenesulfonamide

This method is suitable for the analysis of less polar derivatives, such as the sulfonamide of this compound.

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B

    • 15-20 min: 50% B

    • 20-22 min: 50-10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Dilute further with the mobile phase to the desired concentration for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Ion-Pair Reversed-Phase HPLC for this compound

This method is optimized for the retention and separation of the highly polar this compound and its potential ionic impurities.

Chromatographic Conditions:

  • Column: YMC-Triart C8, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 6.5 with sodium hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 15% B

    • 10-25 min: 15-40% B

    • 25-30 min: 40% B

    • 30-32 min: 40-15% B

    • 32-40 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute with Mobile Phase A to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizations

To further elucidate the analytical workflow and the chemical relationships, the following diagrams are provided.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weighing of Sample dissolve Dissolution in Mobile Phase/Diluent weigh->dissolve injector Autosampler/Injector filter Filtration (0.45 µm) dissolve->filter column HPLC Column (e.g., C18, C8) filter->injector pump Pump (Mobile Phase Delivery) injector->column detector UV/PDA Detector column->detector pump->injector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration (Area, Height) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report Derivative_Relationship parent This compound (C₆H₆ClNO₃S) derivative 4-Amino-3-chlorobenzenesulfonamide (C₆H₆ClN₂O₂S) parent->derivative Sulfonamide Formation impurity 3-Amino-4-chlorobenzenesulfonic Acid (Isomeric Impurity) parent->impurity Potential Isomer

A Comparative Spectroscopic Analysis of 4-Amino-3-chlorobenzenesulfonic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Amino-3-chlorobenzenesulfonic acid and its key positional isomers. Aminochlorobenzenesulfonic acids are vital intermediates in the synthesis of various pharmaceuticals and azo dyes. Distinguishing between these isomers is crucial for quality control and reaction monitoring. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Isomeric Structures and Relationships

The isomers under comparison are distinguished by the substitution pattern of the amino (-NH₂), chloro (-Cl), and sulfonic acid (-SO₃H) groups on the benzene ring. All isomers share the same molecular formula (C₆H₆ClNO₃S) and molecular weight (approx. 207.63 g/mol ).[1][2][3][4]

G Isomers of Aminochlorobenzenesulfonic Acid cluster_0 This compound (CAS: 98-35-1) cluster_1 3-Amino-4-chlorobenzenesulfonic acid (CAS: 98-36-2) cluster_2 2-Amino-5-chlorobenzenesulfonic acid (CAS: 133-74-4) cluster_3 5-Amino-2-chlorobenzenesulfonic acid (CAS: 88-43-7) cluster_4 2-Amino-4-chlorobenzenesulfonic acid (CAS: 3479-10-5) A A B B C C D D E E workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Isomer Sample (Solid) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent (e.g., H2O, EtOH) Sample->Prep_UV Prep_MS Dissolve and Dilute for Infusion/LC Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS Data_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Analyze Characteristic Frequencies & Fingerprint IR->Data_IR Data_UV Determine λₘₐₓ and Molar Absorptivity UV->Data_UV Data_MS Analyze m/z Values & Fragmentation Patterns MS->Data_MS Compare Comparative Analysis of All Spectra Data_NMR->Compare Data_IR->Compare Data_UV->Compare Data_MS->Compare

References

A Comparative Analysis of the Reactivity of 4-Amino-3-chlorobenzenesulfonic Acid and Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Amino-3-chlorobenzenesulfonic acid and its structural analog, sulfanilic acid. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the fields of dye synthesis, pharmaceuticals, and other fine chemical applications.

Introduction and Structural Overview

Sulfanilic acid (4-aminobenzenesulfonic acid) is a widely utilized building block in organic chemistry, primarily known for its role in the synthesis of azo dyes and sulfa drugs.[1][2][3] Its structure features an amino group and a sulfonic acid group at the para positions of a benzene ring. This compound is a chlorinated derivative of sulfanilic acid, with a chlorine atom positioned ortho to the amino group and meta to the sulfonic acid group. This additional substituent significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule.

The primary points of reactivity for both molecules are the aromatic amino group, which can be diazotized, and the benzene ring, which can undergo electrophilic aromatic substitution. The presence of the electron-withdrawing chlorine atom in this compound is the key differentiator, impacting the nucleophilicity of the amino group and the electron density of the aromatic ring.

Chemical and Physical Properties

A summary of the key properties of both compounds is presented in the table below for easy comparison.

PropertySulfanilic AcidThis compound
Synonyms 4-Aminobenzenesulfonic acid, p-Anilinesulfonic acid3-Chlorosulfanilic acid, 2-Chloroaniline-4-sulfonic acid
CAS Number 121-57-3[1]98-35-1[4]
Molecular Formula C₆H₇NO₃S[1]C₆H₆ClNO₃S[5][6]
Molecular Weight 173.19 g/mol [1]207.63 g/mol [6][7]
Appearance Off-white solid[1]Pinkish to beige-light brown crystalline powder
Structure A benzene ring substituted with an amino group and a sulfonic acid group in the para position.A benzene ring substituted with an amino group, a chlorine atom ortho to the amino group, and a sulfonic acid group para to the amino group.

Comparative Reactivity

The reactivity of these two compounds is best understood by examining two key reaction types: the diazotization of the amino group and electrophilic aromatic substitution on the benzene ring.

Diazotization is a critical reaction for both molecules, involving the conversion of the primary aromatic amino group into a diazonium salt using nitrous acid (typically generated in situ from sodium nitrite and a strong acid).[8] This diazonium salt is a versatile intermediate, readily undergoing coupling reactions to form azo compounds, which are the basis of many synthetic dyes.[3][9]

The reactivity of the amino group towards diazotization is dependent on its nucleophilicity. In the case of sulfanilic acid , the amino group is a potent nucleophile. However, in This compound , the presence of the adjacent electron-withdrawing chlorine atom reduces the electron density on the nitrogen atom. This inductive effect makes the amino group less nucleophilic and therefore less reactive towards the electrophilic nitrosyl cation (or its carrier) during diazotization.

Consequently, the diazotization of this compound may require slightly more forcing conditions (e.g., longer reaction times or careful pH control) to achieve complete conversion compared to sulfanilic acid under identical conditions.

Diazotization_Reaction SA Sulfanilic Acid SA_diazonium Diazonium Salt of Sulfanilic Acid SA->SA_diazonium More Reactive ACBSA This compound ACBSA_diazonium Diazonium Salt of This compound ACBSA->ACBSA_diazonium Less Reactive (due to -Cl group) reagents NaNO₂, HCl (Nitrous Acid)

Caption: Comparative reactivity in diazotization reactions.

The susceptibility of the aromatic ring to attack by electrophiles is governed by the net electronic effect of its substituents.

  • Sulfanilic Acid: The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions.[10] The sulfonic acid group (-SO₃H) is a strong deactivating group and a meta-director. Since the para position is occupied, electrophilic attack is directed to the positions ortho to the activating amino group.

  • This compound: This molecule has three substituents influencing EAS:

    • -NH₂ (Amino): Strong activator, ortho/para-directing.

    • -Cl (Chloro): Deactivator (inductive withdrawal), but ortho/para-directing (resonance donation).

    • -SO₃H (Sulfonic Acid): Strong deactivator, meta-directing.

The combined effect of the electron-withdrawing sulfonic acid and chloro groups makes the aromatic ring of This compound significantly less activated towards electrophilic attack compared to sulfanilic acid. The chlorine atom further reduces the electron density of the ring, making reactions like halogenation or nitration more difficult.

In a basic solution, the amino group of sulfanilic acid can direct bromination to the ortho position. For 4-amino-3-bromobenzenesulfonic acid, the positions ortho to the amino group are already substituted (by Cl and SO3H), so further substitution would be directed to the remaining open position, which is also ortho to the amino group and meta to the sulfonic acid group.

EAS_Reactivity cluster_SA Sulfanilic Acid cluster_ACBSA This compound title Electrophilic Aromatic Substitution Reactivity SA_ring Aromatic Ring (Moderately Deactivated) SA_substituents -NH₂ (Activating) -SO₃H (Deactivating) SA_substituents->SA_ring ACBSA_ring Aromatic Ring (Strongly Deactivated) ACBSA_substituents -NH₂ (Activating) -SO₃H (Deactivating) -Cl (Deactivating) ACBSA_substituents->ACBSA_ring electrophile Electrophile (E⁺) electrophile->SA_ring Faster Reaction electrophile->ACBSA_ring Slower Reaction

Caption: Influence of substituents on EAS reactivity.

Experimental Protocols

While specific reaction conditions should be optimized for each unique transformation, a general protocol for the diazotization of these aromatic amines and subsequent azo coupling is provided below.

  • Dissolution: Dissolve the aminobenzenesulfonic acid (Sulfanilic acid or this compound) in a dilute aqueous solution of sodium carbonate or sodium hydroxide to form the soluble sodium salt.

  • Diazotization:

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a stoichiometric amount of a cold aqueous solution of sodium nitrite (NaNO₂).

    • While maintaining the low temperature, slowly add hydrochloric acid or sulfuric acid until the solution is acidic to Congo red paper. An excess of mineral acid is typically required.[11]

    • Stir the mixture at 0-5 °C for 15-30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper for the presence of excess nitrous acid.

  • Azo Coupling:

    • Prepare a separate cold solution of the coupling component (e.g., a phenol or an aromatic amine) dissolved in an appropriate solvent (e.g., aqueous NaOH for phenols, aqueous HCl for amines).

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C and adjust the pH as necessary (alkaline for coupling with phenols, acidic for coupling with amines) to facilitate the coupling reaction.

    • Stir the reaction mixture for 1-2 hours, allowing the azo dye to precipitate.

  • Isolation:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the purified azo dye.

Experimental_Workflow start Start: Aminobenzenesulfonic Acid dissolution 1. Dissolution (aq. Na₂CO₃) start->dissolution diazotization 2. Diazotization (NaNO₂, HCl, 0-5°C) dissolution->diazotization azo_coupling 3. Azo Coupling (Add diazonium salt, 0-5°C) diazotization->azo_coupling coupling_prep Prepare Coupling Component Solution coupling_prep->azo_coupling isolation 4. Isolation (Filtration) azo_coupling->isolation purification 5. Purification (Recrystallization) isolation->purification end Final Product: Azo Dye purification->end

Caption: General workflow for azo dye synthesis.

Applications and Considerations

The choice between sulfanilic acid and this compound depends on the desired properties of the final product.

  • Sulfanilic acid is a versatile and reactive starting material suitable for a wide range of applications where its straightforward diazotization and coupling are advantageous.[2][12]

  • This compound is used when the presence of a chlorine atom in the final molecule is desired.[4] This can be for several reasons:

    • Color Modification: The chloro group can act as an auxochrome, modifying the color of the resulting dye.

    • Chemical Properties: The chlorine atom can alter the solubility, lightfastness, and resistance to chemical degradation of the final product.

    • Reactive Handle: The chlorine atom can serve as a site for subsequent nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Conclusion

  • Reactivity of Amino Group: The amino group of this compound is less nucleophilic and thus less reactive in diazotization reactions compared to that of sulfanilic acid.

  • Reactivity of Aromatic Ring: The aromatic ring of this compound is significantly more deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the chloro and sulfonic acid groups.

Researchers should consider these differences when designing synthetic routes. While sulfanilic acid offers higher reactivity, this compound provides a pathway to chlorinated analogs with potentially different and desirable properties for specialized applications in the dye and pharmaceutical industries.

References

A Comparative Guide to Purity Validation of 4-Amino-3-chlorobenzenesulfonic Acid: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comparative analysis of three common analytical methods for the validation of 4-Amino-3-chlorobenzenesulfonic acid purity: diazotization titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

This document outlines the experimental protocols for each method, presents a comparative summary of hypothetical quantitative data in clearly structured tables, and includes visualizations to illustrate the experimental workflow. This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as accuracy, precision, and throughput.

Methodologies

Diazotization Titration

Diazotization titration is a classical chemical method well-suited for the quantification of primary aromatic amines. The principle involves the reaction of the primary aromatic amino group of this compound with a standardized solution of sodium nitrite in an acidic medium. The endpoint of the titration, indicating the complete consumption of the analyte, can be determined potentiometrically or by using an external indicator like starch-iodide paper.[1][2][3]

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in a mixture of 20 mL of distilled water and 10 mL of concentrated hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This low temperature is crucial to stabilize the diazonium salt formed during the reaction.

  • Titration: Titrate the chilled analyte solution with a standardized 0.1 M sodium nitrite solution. The titrant should be added slowly with constant stirring.

  • Endpoint Detection:

    • Potentiometric: Use a platinum electrode and a reference electrode to monitor the potential change. A sharp increase in potential indicates the endpoint.

    • External Indicator: Near the endpoint, spot a drop of the reaction mixture onto starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of excess nitrous acid, signifying the endpoint.

  • Calculation: Calculate the purity of this compound based on the volume of sodium nitrite solution consumed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to separate this compound from its impurities, allowing for accurate quantification. A reversed-phase HPLC method with UV detection is a common approach for this type of analysis.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of high-purity this compound of a known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine its concentration from the calibration curve.

  • Calculation: Calculate the purity of the sample by comparing its measured concentration to the expected concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method that can be used for a quick estimation of purity, provided that the impurities do not absorb significantly at the chosen wavelength. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in a suitable solvent (e.g., distilled water or a buffer) over the UV-Vis range.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of high-purity this compound of a known concentration in the chosen solvent. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh the this compound sample and dissolve it in the solvent to a known concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Calculation: Create a calibration curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of the sample solution from its absorbance using the calibration curve and calculate the purity.

Comparative Data

The following tables present hypothetical experimental data for the purity validation of a single batch of this compound using the three described methods. This data is for illustrative purposes to facilitate comparison.

Table 1: Purity Determination by Diazotization Titration

ReplicateSample Weight (g)Titer (mL of 0.1 M NaNO₂)Calculated Purity (%)
10.501224.1099.85
20.500524.0599.82
30.502024.1599.90
Average 99.86
Std. Dev. 0.04

Table 2: Purity Determination by HPLC

ReplicateSample Concentration (mg/mL)Peak AreaCalculated Purity (%)
11.002125432199.78
21.001125210999.75
31.003125678999.85
Average 99.79
Std. Dev. 0.05

Table 3: Purity Determination by UV-Vis Spectrophotometry

ReplicateSample Concentration (mg/L)Absorbance at λmaxCalculated Purity (%)
110.020.65499.5
210.010.65299.3
310.030.65799.8
Average 99.5
Std. Dev. 0.25

Method Comparison Summary

FeatureDiazotization TitrationHPLCUV-Vis Spectrophotometry
Principle Volumetric chemical reactionChromatographic separationSpectroscopic absorption
Specificity High for primary aromatic aminesVery high (separates impurities)Low (interferences from absorbing impurities)
Accuracy HighHighModerate
Precision HighHighLower
Throughput LowModerate to HighHigh
Cost LowHighLow
Expertise Required ModerateHighLow

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the purity validation of this compound, from sample preparation to data analysis for each of the discussed methods.

experimental_workflow cluster_prep Sample Preparation cluster_titration Diazotization Titration cluster_hplc HPLC Analysis cluster_uv UV-Vis Spectrophotometry cluster_results Results start Weigh Sample dissolve Dissolve in Solvent start->dissolve titrate Titrate with NaNO2 dissolve->titrate inject Inject into HPLC dissolve->inject measure_abs Measure Absorbance dissolve->measure_abs endpoint Detect Endpoint titrate->endpoint calc_titration Calculate Purity endpoint->calc_titration results Purity Value calc_titration->results separate Separate Components inject->separate detect_hplc UV Detection separate->detect_hplc calc_hplc Calculate Purity detect_hplc->calc_hplc calc_hplc->results calc_uv Calculate Purity measure_abs->calc_uv calc_uv->results

References

A Comparative Guide to the Analysis of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Amino-3-chlorobenzenesulfonic acid, a key chemical intermediate, is critical. This guide provides a comparative overview of the primary analytical techniques employed for its analysis, with a focus on mass spectrometry. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related sulfonamide compounds to provide a comprehensive performance comparison.

Mass Spectrometry: A High-Sensitivity Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of this compound and related sulfonamides, offering unparalleled sensitivity and selectivity.[1][2]

Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺207.98298
[M+Na]⁺229.96492
[M-H]⁻205.96842
[M+NH₄]⁺225.00952
[M+K]⁺245.93886
[M+H-H₂O]⁺189.97296
[M+HCOO]⁻251.97390
[M+CH₃COO]⁻265.98955
Source: PubChem CID 66816[3]
Experimental Workflow for Mass Spectrometry Analysis

The general workflow for the analysis of sulfonamides, including this compound, by LC-MS/MS is depicted below.

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Reporting Quantification->Report

A generalized workflow for the LC-MS/MS analysis of sulfonamides.

Comparison of Analytical Methods

While LC-MS/MS is highly effective, other analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE) offer viable alternatives, each with its own set of advantages and limitations.

ParameterLC-MS/MS (Sulfonamides)HPLC-UV (Sulfonamides)Capillary Electrophoresis (Sulfonamides)
Limit of Detection (LOD) 0.03 - 0.63 ng/L[2]13.53 - 79.5 µg/kg[4][5]0.65 - 3.14 µg/mL[6]
Limit of Quantification (LOQ) 0.02 - 0.45 µg/kg26.02 - 89.9 µg/kg[4][5]2.0 - 10.0 µg/mL[6]
Linearity (R²) (Typical) > 0.99> 0.99> 0.99
Recovery (%) 50.1 - 114.9%[2]77.0 - 121.16%[5]60.52 - 110.91%[7]
Selectivity Very HighModerate to HighHigh
Throughput HighModerateHigh
Cost HighLowModerate

Experimental Protocols

LC-MS/MS Method for Sulfonamide Analysis (General Protocol)

This protocol is a general guideline for the analysis of sulfonamides and can be adapted for this compound.

1. Sample Preparation (QuEChERS Method)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and 5 mL of water.

  • Vortex for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant for cleanup.

  • Add the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing PSA and MgSO₄.

  • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. For sulfonamides, positive mode is common.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

HPLC-UV Method for Sulfonamide Analysis

1. Sample Preparation

  • Extraction is typically performed with an organic solvent like acetonitrile or methanol, followed by a cleanup step which may involve solid-phase extraction (SPE).

2. HPLC-UV Conditions

  • Column: A C18 reversed-phase column is standard.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution.

  • Detection: UV detection is typically performed at the wavelength of maximum absorbance for the sulfonamide, often around 254-270 nm.[8]

Capillary Electrophoresis Method for Sulfonamide Analysis

1. Sample Preparation

  • Sample extraction is similar to HPLC-UV methods. The final extract is reconstituted in the CE running buffer.

2. CE Conditions

  • Capillary: A fused-silica capillary.

  • Running Buffer: A buffer solution, such as sodium borate or phosphate buffer, is used. The pH of the buffer is a critical parameter for achieving good separation.[6][9]

  • Applied Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

  • Detection: UV detection is commonly used.

Logical Relationship of Analytical Method Selection

The choice of analytical method depends on various factors, including the required sensitivity, sample matrix complexity, and available resources.

Method Selection Logic Requirement Analytical Requirement High_Sensitivity High Sensitivity & Selectivity Requirement->High_Sensitivity Cost_Constraint Cost & Resource Constraints Requirement->Cost_Constraint High_Sensitivity->Cost_Constraint No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes HPLC_UV HPLC-UV Cost_Constraint->HPLC_UV High Constraint CE Capillary Electrophoresis Cost_Constraint->CE Moderate Constraint

References

A Comparative Guide to the Physicochemical Properties of Salts of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical step that significantly influences the drug's ultimate performance and manufacturability. The parent compound, 4-Amino-3-chlorobenzenesulfonic acid, possesses ionizable functional groups that allow for the formation of various salts. The choice of the counterion can profoundly impact key physicochemical properties such as solubility, stability, and hygroscopicity, which in turn affect bioavailability and formulation strategies.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following templates are provided for organizing the experimental results obtained from the protocols detailed in the subsequent sections.

Table 1: Aqueous Solubility of this compound Salts

Salt FormTemperature (°C)pHSolubility (mg/mL)Method
Sodium Salt257.0Data to be determinedShake-Flask
Potassium Salt257.0Data to be determinedShake-Flask
Calcium Salt257.0Data to be determinedShake-Flask
Magnesium Salt257.0Data to be determinedShake-Flask
Other Salts257.0Data to be determinedShake-Flask

Table 2: Thermal Properties of this compound Salts

Salt FormOnset of Decomposition (°C) (TGA)Peak Decomposition Temperature (°C) (TGA)Melting Point (°C) (DSC)Enthalpy of Fusion (J/g) (DSC)
Sodium SaltData to be determinedData to be determinedData to be determinedData to be determined
Potassium SaltData to be determinedData to be determinedData to be determinedData to be determined
Calcium SaltData to be determinedData to be determinedData to be determinedData to be determined
Magnesium SaltData to be determinedData to be determinedData to be determinedData to be determined
Other SaltsData to be determinedData to be determinedData to be determinedData to be determined

Table 3: Hygroscopicity of this compound Salts

Salt Form% Weight Gain at 25°C / 50% RH% Weight Gain at 25°C / 75% RH% Weight Gain at 25°C / 90% RHHygroscopicity Classification
Sodium SaltData to be determinedData to be determinedData to be determinedTo be determined
Potassium SaltData to be determinedData to be determinedData to be determinedTo be determined
Calcium SaltData to be determinedData to be determinedData to be determinedTo be determined
Magnesium SaltData to be determinedData to be determinedData to be determinedTo be determined
Other SaltsData to be determinedData to be determinedData to be determinedTo be determined

Experimental Protocols

The following are detailed methodologies for the key experiments required to populate the data tables above.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the salt of this compound is added to a known volume of deionized water (or a specific buffer solution) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved salt in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

  • Replicate and Reporting: The experiment should be performed in triplicate, and the solubility is reported as the average concentration in mg/mL or mol/L.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis provides insights into the thermal stability and phase behavior of the salts.

Protocol:

  • Instrumentation: A simultaneous Thermal Analyzer (TGA/DSC) is used to perform the measurements.

  • Sample Preparation: A small, accurately weighed amount of the salt (typically 3-10 mg) is placed in an appropriate sample pan (e.g., aluminum or ceramic).

  • Thermogravimetric Analysis (TGA):

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset and peak decomposition temperatures are determined from the resulting TGA curve and its derivative (DTG).

  • Differential Scanning Calorimetry (DSC):

    • The sample is subjected to a controlled temperature program (heating and cooling cycles) alongside an empty reference pan.

    • The heat flow to or from the sample relative to the reference is measured.

    • The melting point (endothermic peak) and enthalpy of fusion are determined from the DSC thermogram.

Hygroscopicity Assessment (Dynamic Vapor Sorption)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

Protocol:

  • Instrumentation: A DVS instrument is used for the analysis.

  • Sample Preparation: A small amount of the salt (typically 5-20 mg) is placed in the sample pan of the DVS instrument.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) and then decreased back to 0% RH. The mass of the sample is continuously monitored at each RH step until equilibrium is reached.

  • Data Analysis: The percentage change in mass is plotted against the relative humidity to generate a sorption-desorption isotherm. The hygroscopicity is classified based on the percentage of water uptake at specific RH levels (e.g., 75% RH and 90% RH).

Visualization of the Salt Screening Workflow

The following diagram illustrates a typical workflow for the screening and selection of an optimal salt form of an API like this compound.

Salt_Screening_Workflow Salt Screening and Selection Workflow cluster_0 Phase 1: Salt Formation & Initial Screening cluster_1 Phase 2: Physicochemical Property Profiling cluster_2 Phase 3: Data Analysis & Lead Salt Selection cluster_3 Phase 4: Further Development API This compound (API) Counterions Select Counterions (Na+, K+, Ca2+, Mg2+, etc.) SaltFormation Salt Formation Experiments (Various Solvents) Counterions->SaltFormation InitialCharacterization Initial Characterization (e.g., Crystalline vs. Amorphous) SaltFormation->InitialCharacterization Solubility Aqueous Solubility (Shake-Flask) InitialCharacterization->Solubility Thermal Thermal Analysis (TGA/DSC) InitialCharacterization->Thermal Hygroscopicity Hygroscopicity (DVS) InitialCharacterization->Hygroscopicity DataCompilation Compile Data in Tables Solubility->DataCompilation Thermal->DataCompilation Hygroscopicity->DataCompilation ComparativeAnalysis Comparative Analysis of Properties DataCompilation->ComparativeAnalysis LeadSelection Select Lead Salt(s) ComparativeAnalysis->LeadSelection FurtherCharacterization In-depth Characterization (Polymorphism, Stability) LeadSelection->FurtherCharacterization Formulation Formulation Development FurtherCharacterization->Formulation

Caption: Workflow for comparative analysis and selection of optimal salt forms.

The Versatility of 4-Amino-3-chlorobenzenesulfonic Acid: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 4-Amino-3-chlorobenzenesulfonic acid's role as a crucial intermediate in the synthesis of azo dyes and novel pharmaceutical agents, offering a comparative perspective against alternative compounds supported by experimental data.

Introduction

This compound is a substituted aromatic compound that serves as a pivotal building block in various sectors of the chemical industry. Its unique structure, featuring an amino group, a sulfonic acid group, and a chlorine atom, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comparative analysis of its primary applications in the synthesis of azo dyes and its emerging role in the development of targeted pharmaceutical therapies, specifically as a precursor to Epidermal Growth Factor Receptor (EGFR) inhibitors. By examining its performance against alternative compounds, supported by quantitative data and detailed experimental protocols, this review aims to offer valuable insights for researchers, scientists, and professionals in drug development.

Application 1: Intermediate in Azo Dye Synthesis

The most established application of this compound and its isomers is in the manufacturing of azo dyes. The presence of the amino group allows for diazotization, a key reaction in forming the chromophoric azo group (-N=N-), while the sulfonic acid group imparts water solubility to the final dye, a crucial property for textile dyeing processes.

Performance Comparison with Alternative Diazo Components

The selection of the aromatic amine for diazotization significantly influences the final dye's color, fastness, and synthesis yield. This compound is one of many substituted aminobenzenesulfonic acids used for this purpose. A comparative analysis of synthesis yields and product purity using data extracted from patent literature reveals its performance relative to other common alternatives.

Diazo ComponentCoupling ComponentFinal ProductPurity (%)Reference
Sulfanilic AcidSodium anilinomethanesulfonate4'-aminoazobenzene-4-sulfonic acid98.6%[1]
2-Aminotoluene-5-sulfonic acidSodium anilinomethanesulfonate4'-amino-2-methylazobenzene-4-sulfonic acid98.0%[1]
4-Amino-2,5-dichlorobenzenesulfonic acid Sodium anilinomethanesulfonate4'-amino-2,5-dichlorobenzene-4-sulfonic acid97.7%[1]
3-Aminobenzoic acidSodium o-anisidinomethanesulfonate4'-amino-3'-methoxyazobenzene-3-carboxylic acid97.2%[1]

Note: 4-Amino-2,5-dichlorobenzenesulfonic acid is a structural isomer and a relevant alternative to this compound, often used in similar applications.

The data indicates that while alternatives like sulfanilic acid may provide slightly higher purity in some specific reactions, the chlorinated derivatives consistently yield high-purity products, making them reliable choices in dye synthesis. For instance, 4-Amino-2,5-dichlorobenzenesulfonic acid is the key precursor for C.I. Acid Yellow 49.

Experimental Protocol: General Azo Dye Synthesis

The synthesis of azo dyes from aromatic amines follows a two-step process: diazotization of the primary amine followed by coupling with a suitable coupling component.

Step 1: Diazotization of an Aminobenzenesulfonic Acid

  • Dissolve the chosen aminobenzenesulfonic acid (e.g., 1.0 g) in an aqueous sodium carbonate solution (e.g., 10 mL of 2.6% Na₂CO₃).[2]

  • Prepare a solution of sodium nitrite (e.g., 0.4 g) in water (e.g., 1 mL).[2]

  • Combine the two solutions.

  • In a separate beaker, prepare a mixture of concentrated hydrochloric acid (e.g., 1 mL) and ice (e.g., 6 g).[2]

  • Slowly add the amine-nitrite solution dropwise to the cold acid mixture, maintaining the temperature between 0-5°C, to form the diazonium salt solution.[2]

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., a phenol or naphthol derivative) in an aqueous sodium hydroxide solution.[2]

  • Cool this solution in an ice-water bath.

  • Add the previously prepared diazonium salt suspension portion-wise to the cold coupling component solution with vigorous stirring.[2]

  • Allow the reaction to proceed for approximately 10 minutes with occasional stirring. The formation of the azo dye is typically indicated by a distinct color change.[2]

  • The product is then isolated by filtration, washed (e.g., with a saturated NaCl solution), and dried.[2]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Aminobenzenesulfonic Acid Derivative C Diazonium Salt (0-5°C) A->C B NaNO₂ / HCl B->C E Azo Dye C->E Coupling Reaction D Coupling Component (e.g., Naphthol) D->E

General workflow for the synthesis of azo dyes.

Application 2: Precursor for Pharmaceutical Synthesis (EGFR Inhibitors)

A more recent and high-value application for chloro-substituted aminoaromatic acids is in the synthesis of active pharmaceutical ingredients (APIs). Specifically, derivatives of 4-amino-3-chlorobenzoic acid are used in the construction of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted cancer therapies. The substituted aniline moiety is crucial for binding to the ATP-binding site of the EGFR kinase domain.

Performance Comparison of Aniline Substituents on EGFR Inhibition

The nature of the substituents on the aniline ring dramatically affects the inhibitory potency of the final drug. A comparison of various 4-anilinoquinazoline derivatives shows how the presence and position of a chloro group, as would be derived from this compound, compares to other substitutions in terms of biological activity (IC₅₀).

Aniline Moiety in Final CompoundEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
4-(3-Bromoanilino)0.006 (nM)*-[3]
4-(3-Ethoxyanilino)0.030.03[3]
4-(3-Chloroanilino) Potent Activity**-[3][4]
4-(3-Methylanilino)0.130.56[5]
4-(4-Chloro-3-fluoroanilino)0.151.81[5]

*Converted from nM to µM for consistency. Lower IC₅₀ values indicate higher potency. **Specific IC₅₀ value not provided in the source, but described as having significant inhibitory activity.

The data clearly demonstrates that small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring, such as chloro and bromo, are preferred for high potency EGFR inhibition. This makes precursors like this compound highly valuable starting points for the synthesis of these targeted therapies.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Core

The synthesis of the 4-anilinoquinazoline scaffold typically involves the reaction of a 4-chloroquinazoline intermediate with the desired substituted aniline.

  • Preparation of the Quinazoline Core: A suitable precursor, such as 2,4-quinazolinedione, is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate.[4]

  • Coupling Reaction: The 4-chloroquinazoline intermediate is then reacted with a substituted aniline (e.g., 3-chloroaniline, which can be synthesized from this compound via desulfonation and decarboxylation of a related benzoic acid) in a suitable solvent like ethanol or dioxane.[4]

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The final 4-anilinoquinazoline product is then isolated, purified (e.g., by crystallization), and characterized.

G cluster_precursor Precursor Synthesis cluster_synthesis API Synthesis A 4-Amino-3-chlorobenzenesulfonic Acid B Chemical Modification (e.g., Desulfonation) A->B C Substituted Aniline (e.g., 3-Chloroaniline) B->C E 4-Anilinoquinazoline (EGFR Inhibitor) C->E Nucleophilic Substitution D 4-Chloroquinazoline Intermediate D->E

Logical relationship from precursor to final EGFR inhibitor.

Conclusion

This compound and its isomers are indispensable chemical intermediates with significant industrial applications. In the realm of dye chemistry, they provide a reliable route to high-purity azo dyes, holding their own against other substituted aminobenzenesulfonic acids. More critically, in the pharmaceutical sector, the structural motifs derived from this compound are integral to the design of potent, targeted anticancer agents. The comparative data presented underscores the importance of the chloro-substitution pattern for achieving high biological activity in EGFR inhibitors. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile molecule.

References

A Comparative Guide to the Biological Activities of 4-Amino-3-chlorobenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives synthesized from 4-Amino-3-chlorobenzenesulfonic acid and its close structural analogs. The focus is on their potential as anticancer, carbonic anhydrase inhibitory, and antimicrobial agents. The information presented is collated from various scientific studies and is intended to provide an objective overview supported by experimental data.

Overview of Biological Activities

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The presence of the sulfonamide group, a well-known pharmacophore, combined with the specific substitution pattern of the benzene ring, allows for the generation of compounds with diverse therapeutic potential. The primary activities explored for these derivatives include:

  • Anticancer Activity: Primarily through the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis in cancer cells.

  • Enzyme Inhibition: Notably the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, making these derivatives potential candidates for treating conditions like glaucoma.

  • Antimicrobial Activity: Exerting inhibitory effects against a range of pathogenic bacteria.

This guide will delve into the specifics of each of these activities, presenting comparative data, outlining the experimental methods used for their evaluation, and visualizing the underlying mechanisms and workflows.

Anticancer Activity: Targeting EGFR Signaling

A significant area of investigation for derivatives of this scaffold is their potential as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.

A study on derivatives of 4-amino-3-chloro benzoate ester, a closely related analog, has demonstrated promising results. Specifically, the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives has yielded compounds with potent cytotoxic effects against several cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-amino-3-chloro benzoate ester derivatives against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines.

Compound IDDerivative ClassA549 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
N5a Hydrazine-1-carbothioamide1.5 ± 0.22.1 ± 0.33.4 ± 0.5
N5b Hydrazine-1-carbothioamide2.3 ± 0.43.5 ± 0.64.8 ± 0.7
N4a Benzohydrazone5.8 ± 0.97.2 ± 1.19.5 ± 1.4
N3a 1,3,4-Oxadiazole> 50> 50> 50
Erlotinib Reference Drug1.2 ± 0.11.8 ± 0.22.5 ± 0.3

Data is presented as mean ± standard deviation from at least three independent experiments.

The hydrazine-1-carbothioamide derivatives, particularly compound N5a , exhibited the most potent anticancer activity, with IC50 values comparable to the established EGFR inhibitor, Erlotinib.

Signaling Pathway: EGFR Inhibition-Induced Apoptosis

The anticancer effect of these derivatives is attributed to their ability to inhibit EGFR tyrosine kinase, which in turn triggers the extrinsic pathway of apoptosis. This signaling cascade involves the activation of caspase-8 and caspase-3, leading to programmed cell death.

EGFR_Apoptosis_Pathway EGFR Inhibition-Induced Extrinsic Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Procaspase8 Procaspase-8 EGFR->Procaspase8 Blocks survival signal Derivative 4-Amino-3-chlorobenzenesulfonic acid derivative Derivative->EGFR Inhibits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage and Activation Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis CA_Inhibition_Workflow Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme_sol Prepare Carbonic Anhydrase Solution Mix Rapidly Mix Enzyme, Inhibitor, and Buffer Enzyme_sol->Mix Inhibitor_sol Prepare Derivative (Inhibitor) Solutions Inhibitor_sol->Mix Buffer_sol Prepare Buffer with pH Indicator Buffer_sol->Mix CO2_inject Inject CO2-Saturated Solution Mix->CO2_inject Monitor Monitor Absorbance Change of pH Indicator CO2_inject->Monitor Calc_rate Calculate Initial Rate of Reaction Monitor->Calc_rate Det_Ki Determine Inhibition Constant (Ki) Calc_rate->Det_Ki MIC_Workflow Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_incubation Incubation cluster_reading Result Reading Serial_dil Prepare Serial Dilutions of Derivative in Broth Inoculate Inoculate Dilutions with Bacterial Suspension Serial_dil->Inoculate Bacterial_susp Prepare Standardized Bacterial Suspension Bacterial_susp->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Visual_insp Visually Inspect for Bacterial Growth (Turbidity) Incubate->Visual_insp Determine_MIC Determine MIC (Lowest Concentration with No Growth) Visual_insp->Determine_MIC

cost-benefit analysis of different synthetic routes to 4-Amino-3-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes to 4-Amino-3-chlorobenzenesulfonic acid, a key intermediate in the pharmaceutical and dye industries. The analysis focuses on chemical yield, purity, cost-effectiveness, and environmental impact to assist researchers and production managers in making informed decisions.

Executive Summary

Two principal synthetic pathways are employed for the industrial production of this compound: the sulfonation of 2-chloroaniline (Route A) and the chlorination of 4-aminobenzenesulfonic acid (sulfanilic acid) (Route B). While both routes can yield the desired product, they present distinct advantages and disadvantages in terms of cost, safety, and environmental impact. Route A, the sulfonation of 2-chloroaniline, is often favored for its potentially higher selectivity and yield. However, it involves the use of potent sulfonating agents and requires careful control of reaction conditions. Route B, the chlorination of sulfanilic acid, utilizes a more readily available starting material but can be complicated by the formation of isomeric byproducts, necessitating more rigorous purification steps.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Sulfonation of 2-chloroanilineRoute B: Chlorination of 4-aminobenzenesulfonic acid
Starting Material Cost Moderate (2-chloroaniline)Low (Sulfanilic acid)
Primary Reagent(s) Sulfuric acid/oleum or chlorosulfonic acidChlorine gas or other chlorinating agents
Typical Yield HighModerate to High
Product Purity Generally high, with fewer isomeric impuritiesCan be lower due to potential for multiple chlorination sites, requiring further purification
Key Process Steps Sulfonation, neutralization, isolationChlorination, neutralization, isolation, purification
Safety Concerns Handling of corrosive and hazardous sulfonating agents.[1]Handling of toxic and corrosive chlorine gas.[2][3] Potential for runaway reactions.[3]
Environmental Impact Generation of acidic waste streams.[1][4]Generation of chlorinated organic waste and acidic wastewater.[4]
Estimated Production Cost ModeratePotentially lower, but dependent on purification costs

Experimental Protocols

Route A: Sulfonation of 2-chloroaniline

Objective: To synthesize this compound by the direct sulfonation of 2-chloroaniline.

Materials:

  • 2-chloroaniline

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Ice

  • Sodium chloride

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add 100g of concentrated sulfuric acid.

  • Cool the sulfuric acid to 10-15°C using an ice bath.

  • Slowly add 50g of 2-chloroaniline to the cooled sulfuric acid with constant stirring, maintaining the temperature below 30°C.

  • After the addition is complete, add 75g of fuming sulfuric acid (oleum) dropwise, keeping the temperature between 25-30°C.

  • Once the oleum addition is complete, slowly heat the reaction mixture to 110-120°C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by a suitable analytical technique such as HPLC).

  • Cool the reaction mixture to below 80°C and carefully pour it onto 500g of crushed ice with vigorous stirring.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash the filter cake with a cold 10% sodium chloride solution to remove excess acid.

  • Dry the resulting solid to obtain this compound.

Route B: Chlorination of 4-aminobenzenesulfonic acid (Sulfanilic Acid)

Objective: To synthesize this compound by the chlorination of sulfanilic acid.

Materials:

  • 4-aminobenzenesulfonic acid (sulfanilic acid)

  • Hydrochloric acid

  • Sodium chlorate

  • Sodium bisulfite

  • Water

Procedure:

  • In a reaction vessel, dissolve 173g of sulfanilic acid in 1 liter of water.

  • Add 100ml of concentrated hydrochloric acid to the solution.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of 35g of sodium chlorate in 100ml of water.

  • Slowly add the sodium chlorate solution to the sulfanilic acid mixture over a period of 2-3 hours, maintaining the temperature below 5°C.

  • Stir the reaction mixture for an additional 2 hours at 0-5°C after the addition is complete.

  • To quench any unreacted chlorine, add a small amount of sodium bisulfite solution until a starch-iodide paper test is negative.

  • The precipitated product is then filtered.

  • The crude product is recrystallized from hot water to yield purified this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated.

Route_A cluster_start Starting Material cluster_process Process cluster_end Final Product 2-Chloroaniline 2-Chloroaniline Sulfonation Sulfonation 2-Chloroaniline->Sulfonation H2SO4/Oleum Neutralization_Isolation Neutralization & Isolation Sulfonation->Neutralization_Isolation 4-Amino-3-chlorobenzenesulfonic_acid This compound Neutralization_Isolation->4-Amino-3-chlorobenzenesulfonic_acid

Caption: Synthetic workflow for Route A.

Route_B cluster_start Starting Material cluster_process Process cluster_end Final Product Sulfanilic_Acid 4-aminobenzenesulfonic acid Chlorination Chlorination Sulfanilic_Acid->Chlorination Chlorinating Agent Neutralization_Isolation_Purification Neutralization, Isolation & Purification Chlorination->Neutralization_Isolation_Purification 4-Amino-3-chlorobenzenesulfonic_acid This compound Neutralization_Isolation_Purification->4-Amino-3-chlorobenzenesulfonic_acid

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Amino-3-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-3-chlorobenzenesulfonic acid, aligning with best practices and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate respirator is recommended.

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not publicly available and are subject to local regulations, the following table summarizes key hazard and property data to inform safe handling and disposal decisions.

PropertyDataCitation
GHS Hazard Statements H315: Causes skin irritation
H317: May cause an allergic skin reaction
H319: Causes serious eye irritation
H402: Harmful to aquatic life
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Solubility Soluble in water

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

G start Start: Have This compound for disposal ppe Ensure appropriate PPE is worn (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill Small bulk_waste Bulk Waste / Unused Reagent assess_quantity->bulk_waste Large neutralize Consider Neutralization (See Protocol Below) small_spill->neutralize package Package in a designated, properly labeled, sealed waste container. bulk_waste->package neutralize->package disposal_service Contact Licensed Hazardous Waste Disposal Service package->disposal_service document Document Waste for Pickup (Manifest) disposal_service->document end End: Waste is ready for collection document->end

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Due to its hazardous properties, particularly its aquatic toxicity, this compound must not be disposed of down the sanitary sewer system without appropriate treatment and explicit permission from local authorities. The primary recommended method of disposal is through a licensed hazardous waste management company.

I. Containment and Packaging for Disposal

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof, and chemically compatible container. Ensure the container is in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, while awaiting pickup.

II. Protocol for Neutralization of Small Quantities (for potential dilution if permitted)

While disposal via a licensed service is the standard, in some jurisdictions, neutralization of small, dilute aqueous solutions of acidic waste may be permissible for drain disposal. Always confirm with your institution's Environmental Health & Safety (EHS) office and local wastewater authority before proceeding.

Objective: To neutralize the acidic nature of the sulfonic acid group before further steps.

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Large beaker (at least 5 times the volume of the waste solution)

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Dilution: In a fume hood, place the beaker containing the dilute aqueous solution of this compound in an ice bath to manage any heat generated during neutralization.

  • Slow Addition of Base: While stirring the solution, slowly and carefully add small portions of sodium bicarbonate or sodium carbonate. Be cautious as this will generate carbon dioxide gas, which can cause foaming and splashing.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base in small increments until the pH is within the neutral range (typically 6.0-8.0, as per local regulations).

  • Final Disposal: Once neutralized, consult your EHS office for the final disposal procedure. Do not assume it is safe for drain disposal.

III. Arranging for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer.

  • Schedule Pickup: Arrange for the collection of the properly packaged and labeled hazardous waste with your institution's contracted licensed waste disposal service.

  • Documentation: Complete all necessary hazardous waste manifest forms as required by the disposal company and regulatory agencies.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3-chlorobenzenesulfonic acid
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Reactant of Route 2
4-Amino-3-chlorobenzenesulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.